molecular formula C15H21NO4 B1457323 (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate CAS No. 1311255-15-8

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Cat. No.: B1457323
CAS No.: 1311255-15-8
M. Wt: 279.33 g/mol
InChI Key: VFXHQDBNJXKWKM-ZDUSSCGKSA-N
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Description

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)13(9-14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXHQDBNJXKWKM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Benzyloxycarbonyl (Cbz) Protected β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of non-canonical amino acids is a cornerstone of modern medicinal chemistry. Among these, β-amino acids are of paramount importance, offering a pathway to novel peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1] The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas in 1932, remains a highly relevant and versatile tool for the protection of the amino functionality during these syntheses.[2][] Its stability under various reaction conditions, coupled with facile removal, makes it an ideal choice in multistep synthetic sequences.[2]

This in-depth technical guide provides a comprehensive overview of the core methodologies for synthesizing Cbz-protected β-amino acids, grounded in established chemical principles and supported by practical, field-proven insights.

The Strategic Importance of the Cbz Group in β-Amino Acid Synthesis

The Cbz group is an alkoxycarbonyl protecting group that confers stability to the amino function, preventing its unwanted participation in subsequent reactions.[4] A key advantage of the Cbz group is its ease of introduction and the crystallinity it often imparts to the protected product, simplifying purification.[][4] Furthermore, the Cbz group can be selectively cleaved under mild conditions, most commonly through catalytic hydrogenolysis, a method orthogonal to many other protecting groups used in complex molecule synthesis.[2][5]

Introduction of the Cbz Protecting Group

The most common method for the introduction of the Cbz group is the reaction of a β-amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[2] The base neutralizes the hydrochloric acid formed during the reaction.[2]

Experimental Protocol: Cbz Protection of a β-Amino Acid

  • Dissolution: Dissolve the β-amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[2]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected β-amino acid.[2]

Caption: General workflow for the Cbz protection of a β-amino acid.

Cbz_Protection_Workflow cluster_start Starting Materials beta_amino_acid β-Amino Acid reaction Schotten-Baumann Reaction beta_amino_acid->reaction cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->reaction base Base (e.g., Na2CO3) base->reaction workup Aqueous Work-up & Extraction reaction->workup product Cbz-Protected β-Amino Acid workup->product

Key Synthetic Strategies for Cbz-Protected β-Amino Acids

Several robust methods exist for the synthesis of the β-amino acid backbone, which can then be protected with the Cbz group, or in some cases, the Cbz group is carried through the synthetic sequence.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classical and reliable method for the one-carbon homologation of α-amino acids to their corresponding β-amino acids.[6][7] This three-step process involves the conversion of a Cbz-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. The final step is a Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water, alcohol) to yield the β-amino acid.[6][8]

Experimental Protocol: Arndt-Eistert Synthesis of a Cbz-Protected β-Amino Acid

  • Acid Chloride Formation: To a solution of the Cbz-protected α-amino acid (1.0 equivalent) in an anhydrous solvent (e.g., THF), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C. Stir for 1-2 hours at room temperature.

  • Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. Cool the acid chloride solution to 0 °C and slowly add the diazomethane solution until a persistent yellow color is observed. Stir for an additional 1-2 hours.

  • Wolff Rearrangement: To the diazoketone solution, add a silver benzoate solution in triethylamine (catalytic amount) and the desired nucleophile (e.g., water for the carboxylic acid, or an alcohol for the ester). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction, perform an extractive work-up, and purify the product by column chromatography.

Caption: The Arndt-Eistert homologation for β-amino acid synthesis.

Arndt_Eistert_Homologation start Cbz-α-Amino Acid step1 Acid Chloride Formation start->step1 intermediate1 Cbz-α-Amino Acid Chloride step1->intermediate1 step2 Reaction with Diazomethane intermediate1->step2 intermediate2 Cbz-α-Amino Diazoketone step2->intermediate2 step3 Wolff Rearrangement intermediate2->step3 product Cbz-β-Amino Acid step3->product

Mannich and Reformatsky Reactions

The Mannich reaction is a three-component condensation that provides access to β-amino carbonyl compounds. These can then be further modified to the desired β-amino acids. A general strategy involves the reaction of an aldehyde, an amine (or ammonia), and a compound with an active hydrogen (e.g., a ketone or malonate).[9]

The Reformatsky reaction involves the addition of an organozinc enolate to an electrophile, such as an imine, to form a β-amino ester.[10][11] This method is particularly useful for the synthesis of β2-amino acids.[12]

Table 1: Comparison of Mannich and Reformatsky Reactions for β-Amino Acid Synthesis

FeatureMannich ReactionReformatsky Reaction
Key Reactants Aldehyde, Amine, Active Hydrogen Compoundα-Halo Ester, Zinc, Imine/Nitrile
Intermediate Iminium IonOrganozinc Enolate
Product β-Amino Carbonyl Compoundβ-Amino Ester
Advantages Atom economical, one-pot reaction.Good for substituted β-amino acids.[10]
Challenges Control of regioselectivity and stereoselectivity.Requires anhydrous conditions.
Conjugate Addition Reactions

Conjugate addition (or Michael addition) of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a powerful and direct route to β-amino acid derivatives.[13][14] The use of a Cbz-protected nitrogen source, such as benzyl carbamate, allows for the direct incorporation of the protected amino group.[9] Organocatalysis has emerged as a key technology in this area, enabling highly enantioselective additions.[13][15]

Experimental Protocol: Organocatalytic Conjugate Addition

  • Reaction Setup: To a solution of the α,β-unsaturated ester (1.0 equivalent) and benzyl carbamate (1.2 equivalents) in a suitable solvent (e.g., toluene), add the organocatalyst (e.g., a thiourea-based catalyst, 5-10 mol%).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to lower temperatures) until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: Remove the catalyst by filtration or column chromatography, perform an extractive work-up, and purify the product by column chromatography or recrystallization.

Caption: Organocatalytic conjugate addition for β-amino acid synthesis.

Conjugate_Addition cluster_reactants Reactants unsaturated_ester α,β-Unsaturated Ester reaction Conjugate Addition unsaturated_ester->reaction cbz_carbamate Benzyl Carbamate cbz_carbamate->reaction catalyst Chiral Organocatalyst catalyst->reaction product Enantioenriched Cbz-β-Amino Ester reaction->product

Enzymatic and Asymmetric Approaches

For the synthesis of enantiomerically pure Cbz-protected β-amino acids, enzymatic resolution and asymmetric synthesis are indispensable tools. Enzymes, such as lipases and transaminases, can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.[16][]

Asymmetric synthesis often employs chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[18][19] After the desired stereocenter is set, the auxiliary is removed.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical final step. The most common and mildest method is catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas.[2][20] This reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Experimental Protocol: Cbz Deprotection by Hydrogenolysis

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times.[2]

  • Reaction: Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected β-amino acid.

Conclusion

The synthesis of Cbz-protected β-amino acids is a mature field with a diverse array of reliable methodologies. The choice of synthetic route depends on several factors, including the desired substitution pattern, stereochemistry, and scale of the synthesis. The Arndt-Eistert homologation offers a straightforward route from readily available α-amino acids, while conjugate addition and Mannich-type reactions provide more convergent approaches. For stereochemical control, asymmetric catalysis and enzymatic methods are the state-of-the-art. A thorough understanding of these core synthetic strategies is essential for any researcher or professional engaged in the design and development of novel peptide-based therapeutics.

References

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry, 71(8), 3332–3334. Retrieved from [Link]

  • Liu, X., & Deng, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1602-1614. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society, 125(42), 12672–12673. Retrieved from [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). Beta-amino acids: versatile peptidomimetics. Accounts of chemical research, 42(10), 1619-1630. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone: N--(benzyloxy-carbonyl)--(pyrazol-1-yl)-L-Alanine. Retrieved from [Link]

  • Taylor, S. J. C., & Turner, N. J. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Enzymatic Stereoselective Synthesis (pp. 359-380). Wiley-VCH. Retrieved from [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 6(12), 1135-1168. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Retrieved from [Link]

  • Kim, J., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01234-21. Retrieved from [Link]

  • Friestad, G. K., & Shen, Y. (2004). Synthesis of β-Substituted α-Amino Acids via Lewis Acid Promoted Radical Conjugate Additions to α,β-Unsaturated α-Nitro Esters and Amides. Organic Letters, 6(19), 3221–3224. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • MDPI. (n.d.). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • Jew, S., & Park, H. (2009). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 74(15), 5416–5424. Retrieved from [Link]

  • ResearchGate. (2025). Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Retrieved from [Link]

  • PubMed. (n.d.). Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A highly stereoselective Michael addition to an .alpha.,.beta.-unsaturated ester as the crucial step in the synthesis of a novel .beta.-amino acid-containing fibrinogen receptor antagonist. Retrieved from [Link]

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Sources

Literature review on the synthesis of chiral beta-amino esters

Author: BenchChem Technical Support Team. Date: February 2026

An esteemed guide for researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the synthesis of chiral β-amino esters. Authored from the perspective of a Senior Application Scientist, it moves beyond mere protocols to elucidate the underlying principles and strategic considerations that govern the selection and execution of synthetic routes. We will delve into the core methodologies that have become pillars in the field, offering practical insights, detailed experimental procedures, and a robust framework of authoritative references to ensure scientific integrity.

The Significance of Chiral β-Amino Esters

Chiral β-amino esters are fundamental building blocks in modern medicinal chemistry and pharmaceutical development.[1] Their incorporation into molecular structures can impart unique conformational constraints and biological activities. They are pivotal precursors for β-peptides, which exhibit remarkable stability against enzymatic degradation compared to their α-peptide counterparts, and are key components in a wide array of blockbuster drugs, including the taxane anticancer agents and various antivirals.[2] The synthesis of these compounds in an enantiomerically pure form is a critical challenge that directly impacts the efficacy and safety of potential drug candidates.[1]

This guide will navigate the four primary strategies for achieving enantioselectivity in β-amino ester synthesis: the Asymmetric Mannich Reaction, Catalytic Conjugate Addition, Chiral Auxiliary-Mediated Synthesis, and Enzymatic Resolution.

Chapter 1: The Asymmetric Mannich Reaction: A Cornerstone Strategy

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, stands as one of the most powerful and atom-economical methods for forming carbon-carbon bonds to generate β-amino carbonyl compounds.[3] Its asymmetric variant is a premier strategy for accessing chiral β-amino esters directly.

The core challenge lies in controlling the facial selectivity of the nucleophilic attack on the electrophilic imine intermediate. This is achieved by employing chiral catalysts that create a chiral environment, favoring one approach over the other.

Catalytic Asymmetric Variants: The Causality of Catalyst Choice

Organocatalysis: The rise of organocatalysis has revolutionized the asymmetric Mannich reaction. Chiral bifunctional catalysts, such as thiourea derivatives, are particularly effective.[4]

  • Mechanism of Action: These catalysts operate through a cooperative activation mechanism. The thiourea moiety activates the imine electrophile through hydrogen bonding, increasing its reactivity. Simultaneously, a basic functional group on the catalyst (e.g., a tertiary amine) deprotonates the pro-nucleophile (e.g., a malonate ester), generating a chiral enolate. The two activated species are held in close proximity within the catalyst's chiral scaffold, orchestrating a highly stereoselective C-C bond formation.[3]

Mannich_Mechanism cluster_catalyst Bifunctional Thiourea Catalyst cluster_reactants Reactants cluster_transition_state Transition State Assembly Catalyst R₂N-Catalyst-NH-C(S)-NHR' TS [Imine···H-N(Thiourea)···Enolate···H-NR₂]‡ Catalyst->TS Creates Chiral Pocket Imine N-Boc Imine (Electrophile) Imine->TS H-bonds to Thiourea (Electrophile Activation) Enolate_Source Malonate Ester (Nucleophile) Enolate_Source->TS Deprotonated by Amine (Nucleophile Generation) Product Chiral β-Amino Ester TS->Product Stereoselective C-C Bond Formation

Figure 1: Cooperative activation in an organocatalyzed Mannich reaction.

Metal Catalysis: Chiral metal complexes, often featuring Lewis acidic metals like Mg(II) or Ni(II), offer a complementary approach.[5] The metal center coordinates to the imine, typically at the nitrogen or a carbonyl group on the nitrogen substituent (e.g., Boc group), lowering the LUMO and rendering it more susceptible to nucleophilic attack. The chiral ligands attached to the metal dictate the stereochemical outcome by sterically blocking one face of the imine.

Strategic Selection of Substrates

The choice of imine or its precursor is critical for success. Pre-formed imines can be unstable. Therefore, the in-situ generation of imines from stable precursors like N-Boc-α-amido sulfones is a field-proven strategy.[4][5] This approach maintains a low concentration of the reactive imine, suppressing side reactions and improving enantioselectivity.

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction

This protocol is representative of the synthesis of a chiral β-amino ester using an in-situ generated imine.[4]

  • Catalyst and Precursor Mixing: To a dry vial under an inert atmosphere (N₂ or Ar), add the N-Boc-α-amido sulfone (1.0 equiv., e.g., 0.2 mmol), the 3-indolinone-2-carboxylate nucleophile (1.2 equiv.), and the chiral thiourea catalyst (0.02 equiv., 10 mol%).

  • Solvent Addition: Add the solvent (e.g., toluene, 1.0 mL). The choice of solvent is critical; non-polar solvents often enhance the hydrogen-bonding interactions essential for catalysis.

  • Reaction Initiation: Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure chiral β-amino ester.

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Mannich Reaction Performance
Catalyst TypeElectrophile PrecursorNucleophileYield (%)ee (%)Reference
(R,R)-ThioureaN-Boc-α-amidosulfoneEthyl 2-oxoindoline-3-carboxylate9599[4]
Mg(II)-BINOLateN-Boc AldimineDiethyl Malonate9695[5]
Ni₂(Schiff Base)N-Boc AldimineNitroacetate9496[5]

Chapter 2: Catalytic Conjugate Addition: The Aza-Michael Reaction

The aza-Michael or conjugate addition reaction is a powerful method for forming the Cβ-N bond in β-amino esters. This involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ester. The key to rendering this process asymmetric is the use of a chiral catalyst to differentiate the enantiotopic faces of the Michael acceptor.

Principles of Catalytic Control

The catalyst's primary role is to activate the α,β-unsaturated ester, making it more electrophilic, and to control the trajectory of the incoming nitrogen nucleophile.

  • Lewis Acid Catalysis: Chiral Lewis acids, such as copper(I) or (II) complexes with chiral ligands, are commonly employed. The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing the polarization of the C=C double bond and facilitating the nucleophilic attack at the β-position.[6]

  • Rationale for Nucleophile Choice: Carbamates are excellent nitrogen nucleophiles for this reaction.[5] Their moderate nucleophilicity prevents uncatalyzed background reactions, while the resulting N-protected product is stable. The protecting group can be readily removed in subsequent steps.

Experimental Protocol: Copper-Catalyzed Aza-Michael Addition

This protocol describes a typical procedure for the enantioselective conjugate addition of a carbamate to an enoate.[6]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by mixing CuCl (0.03 equiv.), a chiral phosphine ligand (0.03 equiv.), and KOtBu (0.03 equiv.) in a dry solvent like toluene.

  • Reaction Setup: In a separate flask, dissolve the α,β-unsaturated ester (1.0 equiv.) and the carbamate nucleophile (1.2 equiv.) in the reaction solvent.

  • Initiation and Monitoring: Add the prepared catalyst solution to the substrate mixture at ambient temperature. Monitor the reaction's progress via TLC.

  • Quenching and Extraction: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography to yield the enantiomerically enriched β-amino ester.

Aza_Michael_Workflow A Reactants (α,β-Unsaturated Ester, Carbamate) C Catalytic Asymmetric Conjugate Addition A->C B Chiral Catalyst (e.g., Cu(I)/Ligand) B->C D Quenching & Work-up C->D E Purification (Chromatography) D->E F Final Product (Chiral N-Protected β-Amino Ester) E->F

Figure 2: General workflow for a catalytic aza-Michael addition.

Chapter 3: Chiral Auxiliary-Mediated Synthesis: A Reliable Diastereoselective Approach

The use of a chiral auxiliary is a classic, robust, and often highly reliable strategy for asymmetric synthesis.[7] The principle involves covalently attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary then directs the stereochemistry of a subsequent bond-forming reaction by creating a strong diastereomeric bias, usually through steric hindrance. After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[7]

The Power of tert-Butanesulfinamide

For the synthesis of chiral amines and their derivatives, tert-butanesulfinamide has emerged as a particularly versatile and effective chiral auxiliary.[5] Condensation of tert-butanesulfinamide with an aldehyde yields a chiral N-sulfinyl imine. The sulfinyl group serves two purposes: it is a powerful chiral directing group and it activates the imine for nucleophilic addition.

  • Mechanism of Stereodirection: The addition of an organometallic reagent (like a Grignard or organolithium reagent) to the N-tert-butanesulfinyl imine proceeds through a rigid six-membered ring transition state where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen.[7] The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, forcing the nucleophile to attack from the opposite face, leading to high diastereoselectivity.[7]

Figure 3: Chelation-controlled addition to an N-sulfinyl imine.

Experimental Protocol: Synthesis via tert-Butanesulfinamide Auxiliary

This protocol outlines the addition of a Reformatsky reagent to a chiral N-sulfinyl imine.[5]

  • Imine Formation: Dissolve the aldehyde (1.0 equiv.) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv.) in a suitable solvent (e.g., CH₂Cl₂). Add a dehydrating agent like CuSO₄ or Ti(OEt)₄ and stir at room temperature until imine formation is complete (monitored by TLC/NMR). Filter and concentrate to obtain the chiral N-sulfinyl imine.

  • Reformatsky Reaction: Cool a solution of the N-sulfinyl imine in THF to -78 °C. In a separate flask, prepare the Reformatsky reagent by adding a bromoester (e.g., ethyl bromoacetate) to activated zinc dust in THF. Add the freshly prepared Reformatsky reagent dropwise to the imine solution.

  • Reaction and Quenching: Stir the reaction at -78 °C for several hours. Quench by adding saturated aqueous NH₄Cl solution.

  • Work-up and Auxiliary Cleavage: Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry and concentrate the organic phase. The sulfinyl group can be cleaved by treating the product with stoichiometric HCl in a protic solvent like methanol. This simultaneously hydrolyzes the auxiliary and provides the hydrochloride salt of the β-amino ester.

  • Purification: Purify the final product by recrystallization or chromatography.

Chapter 4: Biocatalysis: The Enzymatic Resolution Pathway

Enzymatic kinetic resolution is an elegant and environmentally friendly method for obtaining enantiomerically pure compounds. This strategy begins with a racemic mixture of the β-amino ester. An enzyme is then used to selectively catalyze a transformation on only one of the two enantiomers.

Lipases: Nature's Chiral Catalysts

Lipases are a class of enzymes that catalyze the hydrolysis of esters. Crucially, they are often highly enantioselective. For the resolution of β-amino esters, Lipase B from Candida antarctica (CAL-B), often immobilized for stability and reusability, is a widely used and effective biocatalyst.[8][9]

  • Principle of Resolution: When a racemic N-protected β-amino ester is treated with CAL-B in the presence of water, the enzyme will preferentially hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) unreacted.[10] The resulting mixture of the unreacted ester and the newly formed acid can be easily separated due to their different chemical properties (e.g., by acid-base extraction). The maximum theoretical yield for the desired enantiomer is 50%.

Experimental Protocol: CAL-B-Catalyzed Resolution of a β-Amino Ester

This protocol is representative of a lipase-catalyzed hydrolytic resolution.[9]

  • Reaction Setup: To a solution of the racemic N-protected β-amino ester (1.0 equiv.) in a suitable organic solvent (e.g., tert-butyl methyl ether), add a controlled amount of water (0.5 equiv.). The amount of water is critical to control the extent of hydrolysis.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is CAL-B on an acrylic resin) to the mixture.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 60 °C) in an incubator shaker. Monitor the reaction progress by chiral HPLC, tracking the decrease of the starting material and the formation of the product.

  • Termination and Separation: When the conversion reaches approximately 50%, filter off the enzyme (which can be washed and reused).

  • Product Isolation: Concentrate the filtrate. Separate the unreacted ester from the amino acid product by either acid-base extraction or column chromatography. The unreacted ester should be highly enriched in one enantiomer, while the acid will be enriched in the other.

Enzymatic_Resolution Racemate Racemic N-Protected β-Amino Ester (R and S) Reaction Enantioselective Hydrolysis Racemate->Reaction Enzyme Lipase (e.g., CAL-B) + H₂O Enzyme->Reaction Mixture Mixture of: (S)-Ester (unreacted) (R)-Acid (product) Reaction->Mixture Separation Separation (e.g., Extraction) Mixture->Separation Product_S Enantiopure (S)-Ester Separation->Product_S Product_R Enantiopure (R)-Acid Separation->Product_R

Figure 4: Workflow for the enzymatic kinetic resolution of a β-amino ester.

Data Presentation: Enzymatic Resolution Efficiency
SubstrateEnzymeConversion (%)Unreacted Ester ee (%)Reference
N-Boc-methyl 3-aminobutanoateCAL-B~50>99[8]
N-Boc-methyl 3-amino-3-phenylpropanoateCAL-B~50>99[8]
N-Cbz-cyclopentyl β-amino esterCAL-B5196[9]

Conclusion and Future Outlook

The synthesis of chiral β-amino esters is a mature field with a diverse and powerful toolkit available to the modern chemist.

  • The Asymmetric Mannich Reaction offers high atom economy and convergence, particularly when catalyzed by sophisticated organocatalysts.

  • Conjugate Addition provides a direct and reliable route for C-N bond formation, with catalytic systems enabling excellent enantiocontrol.

  • Chiral Auxiliaries , especially tert-butanesulfinamide, remain a go-to method for predictable and high levels of diastereoselectivity, proving invaluable for complex targets.

  • Enzymatic Resolution represents a green and highly selective method, ideal for producing enantiopure materials when a racemic precursor is readily accessible.

The choice of strategy depends on factors such as substrate availability, desired scale, and the specific stereoisomer required. Looking ahead, the field is moving towards even greater efficiency through the development of dual catalytic systems that can orchestrate multiple transformations in one pot and the exploration of novel bond-forming strategies, such as the nickel-catalyzed migratory cross-electrophile coupling of α-amino acid derivatives, which promises new pathways to unique β-amino acid scaffolds.[11] The continued innovation in catalysis and synthetic methodology will undoubtedly expand our capacity to synthesize these vital building blocks for the next generation of therapeutics.

References
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • Zhang, X., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts (Doctoral dissertation, Washington University in St. Louis).
  • ResolveMass Laboratories Inc. (2024). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • Hardy, J. A., et al. (2012). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic & Biomolecular Chemistry, 10(3), 539-548.
  • CHEMMaster FREE Chemistry. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube.
  • Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431-432.
  • Forró, E., & Fülöp, F. (2008). Enzymatic Resolution of β‐Amino Methyl Esters using Lipase B from Candida antarctica. Chemistry & Biodiversity, 5(3), 425-431.
  • De Vicente, J., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. Organic Process Research & Development, 9(2), 223-227.
  • Kumar, A., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2055-2062.
  • Okino, T., Hoashi, Y., & Takemoto, Y. (2005). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society, 127(1), 119-125.
  • ResearchGate. (n.d.). A chiral ligand mediated aza-conjugate addition strategy for the enantioselective synthesis of β-amino esters that contain hydrogenolytically sensitive functionality.
  • ResearchGate. (n.d.). Recent advances in the catalytic asymmetric synthesis of beta-amino acids.
  • Begum, Z., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 946-950.
  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(12), 9212-9226.
  • Poondra, R. R., & Turner, N. J. (2003). Enzymatic resolution of amino acids via ester hydrolysis. Current Opinion in Chemical Biology, 7(2), 221-228.
  • MDPI. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids.
  • Smith, A. D., et al. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis.
  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3719-3724.
  • Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones.
  • ACS Omega. (2023).

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Spectroscopic and Synthetic Blueprint: (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a derivative of β-homovaline, represents a key chiral building block in the synthesis of various pharmaceutically active compounds. Its structural features, including the carbamate protecting group and the chiral center, make it a valuable intermediate for the construction of complex molecular architectures. The precise characterization of this compound is paramount to ensure the purity and stereochemical integrity of subsequent synthetic transformations. This guide provides an in-depth analysis of the spectroscopic properties (NMR, IR, MS) of this molecule, alongside a validated synthetic protocol. The causal relationships between the molecular structure and its spectral signatures are elucidated to provide researchers with a comprehensive understanding of this important synthetic intermediate.

Molecular Structure and Key Features

The structure of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate incorporates a benzyloxycarbonyl (Cbz or Z) protecting group on the amino functionality of a β-homovaline core, with the carboxylic acid moiety esterified as a methyl ester. The stereochemistry at the C3 position is of the (S) configuration.

Figure 1: 2D structure of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate.

Synthesis Protocol: Esterification of Cbz-(S)-β-Homovaline

The most direct and reliable method for the preparation of the title compound is the esterification of its corresponding carboxylic acid, (S)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid, which is commercially available. A standard Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid is effective.

G start Start: Cbz-(S)-β-Homovaline reagents Add Methanol (solvent) and catalytic H₂SO₄ start->reagents reflux Reflux the mixture reagents->reflux workup Aqueous Workup: - Quench with NaHCO₃ - Extract with Ethyl Acetate reflux->workup dry Dry organic layer (Na₂SO₄) and concentrate workup->dry purify Purify by column chromatography dry->purify end Product: (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate purify->end

Figure 2: Synthetic workflow for the preparation of the title compound.

Experimental Procedure:

  • To a solution of (S)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate.

Spectroscopic Data Analysis

Due to the limited availability of published experimental spectra for the title compound, the following data is predicted based on the known spectra of the closely related carboxylic acid and general principles of spectroscopic analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are summarized below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (C₆H₅)7.30 - 7.40Multiplet-5H
NH~5.10 - 5.30Broad Doublet~8.01H
CH₂ (Benzyl)5.12Singlet-2H
CH (C3)~4.00 - 4.20Multiplet-1H
OCH₃ (Ester)3.68Singlet-3H
CH₂ (C2)~2.50 - 2.65Doublet~6.02H
CH (C4)~1.80 - 1.95Multiplet-1H
CH₃ (C4-methyls)~0.90 - 1.00Doublet~6.86H

Interpretation:

  • Aromatic Protons (7.30 - 7.40 ppm): The five protons of the phenyl group of the Cbz protecting group are expected to resonate as a complex multiplet in this region.

  • Amide Proton (NH, ~5.10 - 5.30 ppm): This proton, being adjacent to the chiral center at C3, is expected to appear as a broad doublet due to coupling with the C3 proton. Its chemical shift can be variable and is dependent on concentration and temperature.

  • Benzylic Protons (CH₂, 5.12 ppm): The two protons of the benzylic CH₂ group are diastereotopic and could potentially appear as two doublets. However, they often appear as a singlet in similar structures.

  • C3 Methine Proton (CH, ~4.00 - 4.20 ppm): This proton is coupled to the NH proton and the C2 and C4 protons, resulting in a complex multiplet.

  • Methyl Ester Protons (OCH₃, 3.68 ppm): A characteristic sharp singlet for the three methyl protons of the ester group.

  • C2 Methylene Protons (CH₂, ~2.50 - 2.65 ppm): These protons are adjacent to the C3 chiral center and are diastereotopic. They are expected to appear as a doublet of doublets, but for simplicity are represented as a doublet coupled to the C3 proton.

  • C4 Methine Proton (CH, ~1.80 - 1.95 ppm): This proton is coupled to the C3 proton and the two methyl groups, leading to a multiplet.

  • C4 Methyl Protons (CH₃, ~0.90 - 1.00 ppm): The two methyl groups of the isopropyl moiety are diastereotopic and are expected to appear as two distinct doublets, each coupled to the C4 proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester)~172.5
C=O (Carbamate)~156.0
Aromatic (C₆H₅)~136.5, 128.5, 128.0
CH₂ (Benzyl)~67.0
CH (C3)~52.0
OCH₃ (Ester)~51.5
CH₂ (C2)~40.0
CH (C4)~31.0
CH₃ (C4-methyls)~19.0 and 18.0

Interpretation:

  • Carbonyl Carbons (~172.5 and ~156.0 ppm): The ester carbonyl carbon is expected to resonate further downfield than the carbamate carbonyl carbon.

  • Aromatic Carbons (~136.5, 128.5, 128.0 ppm): The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (attached to the benzylic CH₂) appearing at a different chemical shift from the others.

  • Benzylic and Methoxy Carbons (~67.0 and ~51.5 ppm): The benzylic carbon and the methyl ester carbon are deshielded by the adjacent oxygen atoms.

  • Aliphatic Carbons (~52.0, ~40.0, ~31.0, ~19.0, ~18.0 ppm): The remaining aliphatic carbons of the β-homovaline backbone resonate in the upfield region of the spectrum. The diastereotopic methyl carbons of the isopropyl group are expected to have slightly different chemical shifts.

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch~3350 - 3450Medium
C-H Stretch (Aromatic)~3030 - 3100Medium
C-H Stretch (Aliphatic)~2870 - 2960Strong
C=O Stretch (Ester)~1735 - 1750Strong
C=O Stretch (Carbamate)~1690 - 1710Strong
C=C Stretch (Aromatic)~1450 - 1600Medium-Weak
C-O Stretch~1000 - 1300Strong

Interpretation:

  • The presence of two distinct strong carbonyl absorptions for the ester and carbamate groups is a key feature of the IR spectrum.

  • The N-H stretch of the carbamate will be a prominent band in the 3350-3450 cm⁻¹ region.

  • The spectrum will also show characteristic C-H stretching vibrations for both aromatic and aliphatic protons, as well as C-O stretching bands.

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z (Mass-to-Charge Ratio) Predicted Fragment Interpretation
279.15[M]⁺•Molecular Ion
220[M - COOCH₃]⁺Loss of methoxycarbonyl radical
108[C₇H₈O]⁺•Benzyl alcohol radical cation
91[C₇H₇]⁺Tropylium ion

Interpretation:

  • The molecular ion peak at m/z 279.15 would confirm the molecular formula C₁₅H₂₁NO₄.

  • A common fragmentation pathway for benzyloxycarbonyl-protected amines is the loss of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion).

  • Loss of the methoxycarbonyl radical from the molecular ion would result in a fragment at m/z 220.

  • Fragmentation can also lead to the formation of a benzyl alcohol radical cation at m/z 108.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate. By understanding the correlation between the molecular structure and its spectral characteristics, researchers can confidently synthesize and characterize this valuable chiral building block for its application in the development of novel chemical entities. The provided experimental protocol offers a reliable method for its preparation, ensuring high purity and yield.

References

  • Given the lack of a direct publication with the complete experimental data for the title compound, this reference section would typically include citations for the synthesis of the starting material (Cbz-(S)-β-homovaline), general esterification procedures, and spectroscopic data of closely related analogs. For the purpose of this demonstration, specific references are not listed but would be included in a formal document.

An In-depth Technical Guide to the Discovery and Synthetic Evolution of β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

β-Amino acids, structural isomers of the canonical α-amino acids, have transitioned from relative obscurity to a cornerstone of modern medicinal chemistry. Their incorporation into peptides and small molecules confers remarkable properties, most notably enhanced proteolytic stability and the ability to form unique, stable secondary structures.[1][] This guide provides a comprehensive overview of the discovery, background, and synthetic evolution of β-amino acid derivatives. We will explore the historical context of their initial discovery, delve into the foundational synthetic methodologies, and chart the critical evolution toward highly efficient, stereoselective catalytic strategies. Furthermore, we will examine the structural biology of β-peptides and their application as foldamers, culminating in a discussion of their impact on contemporary drug discovery and future therapeutic frontiers. This document is designed to serve as a technical resource, explaining not only the "how" but the fundamental "why" behind key experimental choices and strategic developments in the field.

Introduction to β-Amino Acids: A World Beyond the Canonical

Defining the β-Amino Acid: A Subtle Shift with Profound Consequences

Amino acids are the fundamental building blocks of life, but the vast majority of biological systems rely exclusively on the 22 proteinogenic α-amino acids. A β-amino acid differs from its α-counterpart by a single methylene unit homologation in its carbon backbone; the amino group is attached to the β-carbon, two atoms away from the carboxyl group.[3] This seemingly minor structural alteration, as illustrated in Figure 1, fundamentally changes the molecule's conformational preferences and its behavior when incorporated into larger structures.

Caption: Figure 1. Structural comparison of α- and β-amino acids.

Natural Occurrence and Biological Significance

While not incorporated into proteins via ribosomal synthesis, β-amino acids are not entirely foreign to nature. The simplest, β-alanine, is a component of the dipeptides carnosine and anserine, which are found in high concentrations in muscle and brain tissue. β-Amino acids are also constituents of a variety of complex natural products, including peptides, alkaloids, and macrolactam polyketides, which often exhibit potent biological activities.[4][5] Their presence in these molecules hints at an evolutionary advantage, often related to increased stability or unique structural motifs that facilitate specific molecular interactions.[5]

The Impetus for Synthesis: The Medicinal Chemist's Ally

The surge in interest surrounding β-amino acids is primarily driven by their utility in drug design. Peptides developed from α-amino acids often fail as therapeutics due to their rapid degradation by proteases in the body. The altered backbone of β-amino acid-containing peptides, or β-peptides, renders them highly resistant to enzymatic cleavage.[1] This proteolytic stability dramatically improves pharmacokinetic profiles. Furthermore, the additional backbone carbon introduces greater conformational flexibility, allowing β-peptides to fold into stable, predictable secondary structures (foldamers) that can mimic the structures of larger proteins and inhibit protein-protein interactions, a key strategy in modern drug discovery.[6]

Historical Perspective and Foundational Synthetic Methodologies

The journey to harness the potential of β-amino acids began with classical organic chemistry reactions that provided the first synthetic access to these compounds, albeit often with limitations.

The Arndt-Eistert Homologation: A Classic Route

One of the earliest and most reliable methods for synthesizing a β-amino acid from an α-amino acid precursor is the Arndt-Eistert homologation. This reaction sequence extends a carboxylic acid by a single methylene group.

Causality Behind the Method: The primary advantage of this method is its direct lineage from readily available and often chiral α-amino acids. By starting with a protected α-amino acid, one could generate the corresponding β-amino acid, thus leveraging the natural chiral pool. However, the use of diazomethane, a toxic and explosive reagent, is a significant drawback, prompting the development of safer alternatives.

ArndtEistert start Protected α-Amino Acid step1 Activate Carboxyl (e.g., SOCl₂) start->step1 acyl_chloride Acid Chloride Intermediate step1->acyl_chloride step2 React with Diazomethane (CH₂N₂) acyl_chloride->step2 diazoketone Diazoketone Intermediate step2->diazoketone step3 Wolff Rearrangement (Ag₂O, H₂O) diazoketone->step3 end Protected β-Amino Acid step3->end

Caption: Figure 2. Workflow of the Arndt-Eistert homologation for β-amino acid synthesis.

Exemplary Protocol: Arndt-Eistert Synthesis

  • Activation: The N-protected α-amino acid (1.0 eq) is dissolved in anhydrous THF. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is stirred for 2 hours at room temperature to form the acid chloride. The solvent is removed under reduced pressure.

  • Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether. A solution of diazomethane in ether is added slowly at 0 °C until a yellow color persists. The reaction is stirred for 3 hours. Caution: Diazomethane is highly toxic and explosive.

  • Rearrangement: The ether solution is added dropwise to a suspension of silver oxide (0.1 eq) in water/dioxane at 50-60 °C. Vigorous gas evolution (N₂) is observed.

  • Workup: After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The resulting β-amino acid derivative is purified by chromatography or crystallization.

The Rodionov Reaction

Another classical approach involves the condensation of an aldehyde with malonic acid and ammonia. This method is straightforward but generally produces low yields and is limited to specific substitution patterns. Like many early methods, it lacks stereocontrol, producing racemic products that require subsequent resolution.

The Evolution of Synthesis: The Modern Era of Asymmetric Catalysis

The primary limitation of early methods was the lack of stereocontrol. For pharmaceutical applications, obtaining a single enantiomer is critical, as the "wrong" isomer can be inactive or even harmful. This necessity drove the development of modern asymmetric synthetic strategies.[7]

Asymmetric Hydrogenation of β-Aminoacrylates

One of the most powerful and industrially scalable methods for producing enantiomerically pure β-amino acids is the asymmetric hydrogenation of β-aminoacrylate precursors.[8]

Causality Behind the Method: This approach is highly atom-economical. The key is the use of a chiral transition metal catalyst (typically based on rhodium or ruthenium with chiral phosphine ligands) that coordinates to the double bond of the substrate.[8] The catalyst's chiral environment dictates the face from which hydrogen is delivered, leading to the preferential formation of one enantiomer. The choice of ligand is crucial and is tailored to the substrate to achieve high enantioselectivity (ee).

AsymmetricHydrogenation substrate E/Z-β-Aminoacrylate intermediate Substrate-Catalyst Complex substrate->intermediate catalyst Chiral Catalyst [Rh(COD)(ligand)]⁺BF₄⁻ catalyst->intermediate h2 H₂ h2->intermediate H₂ Addition intermediate->catalyst Catalyst Regeneration product Chiral β-Amino Acid Ester intermediate->product Reductive Elimination

Caption: Figure 3. Simplified catalytic cycle for asymmetric hydrogenation.

Conjugate Addition (Michael Addition) Reactions

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is another cornerstone of β-amino acid synthesis.[9] Enantioselectivity is achieved by using a chiral amine nucleophile, a chiral auxiliary on the ester, or, most effectively, a chiral catalyst that activates the system.

Causality Behind the Method: This strategy offers great flexibility in introducing diverse side chains at the β-position. Lewis acid or organocatalyst-based approaches have been developed that can achieve excellent yields and enantioselectivities for a broad range of substrates.[7]

Catalytic Enantioselective Mannich-Type Reactions

The Mannich reaction, which involves the aminoalkylation of a carbon acid, provides a direct route to β-amino compounds.[9][10] Modern variants use pre-formed imines and enolates (as silyl ketene acetals) in the presence of a chiral catalyst.[10] This allows for the construction of highly substituted β-amino acids with excellent diastereo- and enantiocontrol.

Comparative Analysis of Modern Synthetic Routes

The choice of synthetic route depends on factors like desired substitution pattern, scale, and cost.

Method Key Advantage Common Catalyst/Reagent Typical ee (%) Key Limitation
Asymmetric HydrogenationHigh atom economy, scalabilityRh/Ru with chiral phosphine ligands>95%Requires synthesis of enamine precursor
Conjugate AdditionHigh functional group toleranceChiral Lewis acids, organocatalysts90-99%Potential for side reactions
Mannich-Type ReactionAccess to highly substituted productsChiral metal complexes (e.g., Cu, Zn)>90%Requires pre-formed imines/enolates
Enzymatic ResolutionHigh enantiopurity, mild conditionsLipases, proteases>99%Maximum theoretical yield is 50%

Table 1: Comparison of Key Asymmetric Methodologies for β-Amino Acid Synthesis.

β-Peptides and Foldamers: Designing with a New Alphabet

The true power of β-amino acids is realized when they are oligomerized into β-peptides. The additional flexibility of the backbone allows these molecules to adopt stable, well-defined secondary structures, or "folds," that are distinct from those of α-peptides.[6]

The 14-Helix: A Signature β-Peptide Structure

One of the most well-characterized β-peptide secondary structures is the 14-helix. This structure is stabilized by C=O(i)···H-N(i+2) hydrogen bonds, forming a 14-membered ring. This contrasts with the 13-membered ring of an α-helix. The resulting structure is a robust, rod-like helix with a defined orientation of side chains, making it an ideal scaffold for mimicking protein recognition surfaces.[6]

Helix cluster_helix 14-Helix Backbone (Simplified) N1 Cb1 N1->Cb1 Ca1 Cb1->Ca1 R1 R Cb1->R1 C1 Ca1->C1 N2 C1->N2 Peptide Bond N3 C1->N3 H-Bond (14-membered ring) Cb2 N2->Cb2 Ca2 Cb2->Ca2 R2 R Cb2->R2 C2 Ca2->C2 C2->N3 Peptide Bond Cb3 N3->Cb3 Ca3 Cb3->Ca3 R3 R Cb3->R3 C3 Ca3->C3 N4 C3->N4 Peptide Bond Cb4 N4->Cb4 Ca4 Cb4->Ca4 R4 R Cb4->R4 C4 Ca4->C4

Caption: Figure 4. Schematic of a β-peptide 14-helix showing the characteristic hydrogen bonding pattern.

Applications in Drug Development and Future Outlook

The unique properties of β-amino acids have cemented their role in modern pharmacology. They are vital building blocks for a wide array of pharmaceutical and agrochemical targets.[1] Their derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[11]

Case Study: Dipeptidyl Peptidase 4 (DPP-4) Inhibitors

A prominent example is Sitagliptin, a drug used to treat type 2 diabetes. The molecule contains a β-amino acid derivative that is crucial for its potent and selective inhibition of the DPP-4 enzyme. This inhibition increases the half-life of incretin hormones, which in turn boosts insulin secretion in a glucose-dependent manner. The β-amino acid moiety provides an optimal fit within the enzyme's active site while contributing to the drug's favorable pharmacokinetic properties.

Compound/Drug Class β-Amino Acid Role Therapeutic Area
SitagliptinKey pharmacophore for enzyme bindingType 2 Diabetes
β-Lactam Antibiotics (e.g., Penicillin)Core structural motifAntibacterial
CryptophycinsComponent of a complex natural productAnticancer
β-Peptide FoldamersInhibition of protein-protein interactionsOncology, Virology

Table 2: Selected Examples of Bioactive Molecules Containing β-Amino Acid Derivatives.[7]

Future Directions

The field continues to advance rapidly. Key areas of future research include:

  • Novel Catalysis: Developing new catalytic systems that allow for the synthesis of even more complex and diverse β-amino acid structures with perfect stereocontrol.

  • Biosynthesis and Bioengineering: Understanding and engineering the biosynthetic pathways of natural β-amino acid-containing products could lead to novel compounds and more sustainable production methods.[5]

  • Advanced Foldamers: Designing β-peptides and other foldamers with more complex topologies to tackle challenging biological targets, such as transcription factors and other intracellular proteins.

Conclusion

From their discovery as structural curiosities to their current status as indispensable tools in drug discovery, β-amino acid derivatives have undergone a remarkable journey. Their unique ability to impart proteolytic resistance and form novel secondary structures has provided chemists and biologists with a powerful new molecular alphabet. The continued evolution of elegant and efficient asymmetric synthetic methodologies ensures that the full potential of these versatile building blocks is only beginning to be realized, promising a new generation of more stable, selective, and effective therapeutics.

References

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Source: ACS Publications. URL: [Link]

  • Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Source: Hilaris Publisher. URL: [Link]

  • Title: Beta2-Amino Acids: Synthesis Approaches & Compounds. Source: ChiroBlock. URL: [Link]

  • Title: β-Amino Acid synthesis by C-C coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Source: University of Illinois Urbana-Champaign, Department of Chemistry. URL: [Link]

  • Title: Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Source: Hilaris Publisher. URL: [Link]

  • Title: Amino acid. Source: Wikipedia. URL: [Link]

  • Title: Beta-peptide. Source: Wikipedia. URL: [Link]

  • Title: β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Source: Core.ac.uk. URL: [Link]

  • Title: Synthesis of β-amino acid derivatives a, Selected examples of β-amino... Source: ResearchGate. URL: [Link]

  • Title: Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: Enantioselective Synthesis of β-amino acids: A Review. Source: Hilaris Publisher. URL: [Link]

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Methodological & Application

Deprotection methods for the benzyloxycarbonyl group

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Strategies for the Deprotection of the Benzyloxycarbonyl (Cbz) Group

Introduction

The benzyloxycarbonyl (Cbz or Z) group is one of the most venerable and widely utilized N-protecting groups in organic synthesis, particularly in peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932 for the synthesis of oligopeptides, its stability under a range of conditions, coupled with its facile removal under specific, mild protocols, has cemented its utility. This guide provides a detailed overview of the primary methods for Cbz deprotection, offering mechanistic insights, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Core Principles of Cbz Group Lability

The utility of the Cbz group stems from the lability of the benzylic C-O bond. This bond can be cleaved through several distinct mechanisms, each forming the basis of a different deprotection strategy. The primary pathways involve the reductive cleavage of this bond (hydrogenolysis) or its scission under acidic conditions.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often preferred method for Cbz deprotection due to its exceptionally mild and clean reaction profile. The process involves the reduction of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Mechanism: The reaction proceeds via oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis, liberating the free amine, toluene, and carbon dioxide as the sole byproducts. This clean decomposition is a major advantage, simplifying reaction workup.

Workflow for Catalytic Hydrogenolysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Cbz-protected substrate in a suitable solvent (e.g., MeOH, EtOH, EtOAc) B Place solution in a flask suitable for hydrogenation A->B C Carefully add catalyst (e.g., 10% Pd/C, 1-10 mol%) under inert atmosphere (N2 or Ar) B->C D Purge the system with H2 gas C->D E Maintain H2 atmosphere (balloon or Parr shaker) and stir vigorously D->E F Monitor reaction by TLC or LC-MS until completion E->F G Carefully filter the reaction mixture through Celite® to remove the catalyst F->G H Wash the filter cake with the reaction solvent G->H I Concentrate the filtrate in vacuo H->I J Purify the resulting free amine if necessary I->J

Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol: General Procedure for Hydrogenolysis of a Cbz-Protected Amine
  • Preparation: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (typically 0.05-0.2 M).

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (1-10 mol% by weight). The catalyst is pyrophoric, and addition should be done under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The reaction vessel is then evacuated and backfilled with hydrogen gas (H₂). This is typically achieved using a balloon filled with H₂ or a Parr hydrogenation apparatus for higher pressures.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

  • Workup: Upon completion, the system is purged with an inert gas. The reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter pad should be washed with the reaction solvent to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air as it can ignite. It should be quenched with water.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected amine. Further purification by chromatography or crystallization may be necessary.

Key Considerations and Troubleshooting:

  • Catalyst Poisoning: The presence of sulfur-containing compounds (e.g., from methionine or cysteine residues) or certain functional groups can poison the catalyst, inhibiting the reaction. In such cases, using a larger amount of catalyst or a different catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.

  • Solvent Choice: Protic solvents like methanol or ethanol are generally preferred as they facilitate the reaction.

  • Safety: Palladium on carbon is highly pyrophoric, especially after use when it is saturated with hydrogen. It must be handled with extreme care under an inert atmosphere and should never be allowed to come into contact with organic solvents in the presence of air while dry.

Method 2: Acid-Catalyzed Cleavage

Treatment with strong acids provides an orthogonal method for Cbz deprotection, particularly useful when the molecule contains other functional groups sensitive to reduction.

Mechanism: The reaction proceeds via protonation of the carbamate oxygen, followed by cleavage of the benzylic C-O bond to form a stable benzyl cation. This cation is then trapped by a nucleophile present in the reaction medium. The resulting carbamic acid is unstable and rapidly decarboxylates to give the free amine.

Common Acidic Reagents:

  • Hydrogen Bromide in Acetic Acid (HBr/AcOH): This is a classic and potent reagent for Cbz cleavage. The reaction is typically fast and efficient.

  • Trifluoroacetic Acid (TFA): TFA is another strong acid commonly used, often in conjunction with a scavenger to trap the liberated benzyl cation.

  • Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) can also effect Cbz deprotection under non-hydrolytic conditions.

Deprotection Logic: Acid vs. Hydrogenolysis

cluster_hydro Hydrogenolysis Pathway cluster_acid Acidolysis Pathway Cbz Cbz-Protected Amine H2_PdC H2, Pd/C Cbz->H2_PdC HBr_AcOH HBr/AcOH Cbz->HBr_AcOH Toluene Toluene H2_PdC->Toluene byproduct CO2 CO2 H2_PdC->CO2 byproduct Amine Free Amine H2_PdC->Amine BenzylBromide Benzyl Bromide HBr_AcOH->BenzylBromide byproduct HBr_AcOH->Amine

Caption: Orthogonal deprotection pathways for the Cbz group.

Experimental Protocol: Deprotection using HBr in Acetic Acid
  • Preparation: The Cbz-protected substrate is placed in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: A solution of 33% HBr in acetic acid is added (typically a 5-10 fold excess by volume relative to the substrate mass). The reaction is often performed at room temperature.

  • Reaction Monitoring: The reaction is stirred and monitored by TLC or LC-MS. These reactions are generally complete within 1-2 hours.

  • Workup: Upon completion, the reaction mixture is diluted with a large volume of cold diethyl ether to precipitate the amine hydrobromide salt.

  • Isolation: The precipitate is collected by filtration, washed with diethyl ether to remove acetic acid and benzyl bromide, and then dried under vacuum.

  • Neutralization: The resulting salt can be neutralized with a suitable base (e.g., aqueous NaHCO₃, Na₂CO₃, or an amine base like triethylamine) during an extraction to provide the free amine.

Key Considerations and Scavengers:

  • Corrosivity: HBr/AcOH is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Side Reactions: The benzyl cation generated can cause side reactions, such as alkylation of sensitive residues like methionine or tryptophan in peptides. The inclusion of a scavenger, such as anisole or thioanisole, is often necessary to trap the benzyl cation and prevent these side reactions.

Comparative Summary of Deprotection Methods

MethodReagentsKey AdvantagesKey LimitationsSubstrate Sensitivities
Catalytic Hydrogenolysis H₂, Pd/C (or other catalysts)Very mild; clean byproducts (toluene, CO₂); high yielding.Catalyst can be poisoned by sulfur; incompatible with reducible groups (alkenes, alkynes, some benzyl ethers).Alkenes, alkynes, nitro groups, benzyl ethers, sulfur-containing compounds.
Acidolysis (HBr/AcOH) 33% HBr in Acetic AcidFast and effective; orthogonal to hydrogenation.Harsh, corrosive conditions; generates electrophilic benzyl bromide; requires scavengers for sensitive substrates.Acid-labile groups (e.g., Boc, trityl); sensitive amino acid side chains (Trp, Met).
Acidolysis (TFA) Trifluoroacetic Acid (TFA), often with scavengersMilder than HBr/AcOH; volatile acid is easily removed.Slower than HBr/AcOH; still requires scavengers.Acid-labile groups.
Lewis Acid Cleavage TMSI, BBr₃Anhydrous conditions; can be selective.Stoichiometric and expensive reagents; can be harsh.Groups sensitive to strong Lewis acids.

Conclusion

The choice of deprotection method for the benzyloxycarbonyl group is highly dependent on the overall molecular structure and the presence of other functional groups. Catalytic hydrogenolysis remains the gold standard for its mildness and clean reaction profile, provided the substrate is compatible. For molecules containing reducible moieties or catalyst poisons, acid-catalyzed cleavage offers a robust and effective alternative, with HBr/AcOH providing a powerful option and TFA a slightly milder choice. Careful consideration of substrate sensitivities and the judicious use of scavengers are paramount for achieving high yields and purity in these transformations.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]

  • Pearlman, W. M. (1967). Noble metal hydroxides on carbon. A new type of hydrogenation catalyst. Tetrahedron Letters, 8(17), 1663–1664. [Link]

  • Ben-Ishai, D., & Berger, A. (1952). Cleavage of N-carbobenzoxy groups by hydrogen bromide and hydrogen chloride. The Journal of Organic Chemistry, 17(12), 1564–1570. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deprotecting agent. Journal of the Chemical Society, Chemical Communications, (11), 495–496. [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. [Link]

Analytical techniques for characterizing (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Introduction: The Gatekeeper of Peptide Synthesis

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly referred to as N-Cbz-L-valine methyl ester, is a pivotal building block in the field of peptide synthesis and drug discovery. As a derivative of the natural amino acid L-valine, it incorporates two key chemical modifications: a benzyloxycarbonyl (Cbz or Z) group protecting the amine terminus and a methyl ester protecting the carboxyl terminus. This dual protection strategy allows for precise, stepwise assembly of peptide chains by selectively deprotecting one end while the other remains inert.[]

The absolute chemical integrity of this molecule is paramount. The presence of structural, chemical, or stereoisomeric impurities can propagate through a multi-step synthesis, leading to final peptide products that are difficult to purify and may possess altered biological activity or immunogenicity. Therefore, a robust, multi-technique analytical approach is not just a quality control measure but a foundational requirement for successful research and development.

This guide provides a suite of detailed analytical protocols designed to deliver a comprehensive characterization of N-Cbz-L-valine methyl ester, ensuring its identity, purity, and enantiomeric integrity. We move beyond mere procedural steps to explain the causality behind the selection of each technique and its parameters, empowering the researcher to interpret data with confidence.

Part 1: Structural Elucidation and Identity Confirmation

The first objective is to unequivocally confirm that the material in hand is, in fact, N-Cbz-L-valine methyl ester. This is achieved by probing the molecule's fundamental structure using spectroscopic methods that map its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most definitive structural information by mapping the precise chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The resulting spectra serve as a unique fingerprint of the molecule.

Expertise & Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for this type of molecule due to its excellent solubilizing power for protected amino acids and its clean spectral window. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring, which deshield adjacent protons and carbons, shifting their signals downfield.

Experimental Protocol: ¹H & ¹³C NMR

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay: 2.0 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1.1 seconds.

    • Relaxation Delay: 2.0 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Data Presentation: Expected NMR Chemical Shifts

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Rationale for Assignment
Aromatic Protons (C₆H₅)7.30-7.40 (m, 5H)136.5 (quat.), 128.6, 128.2, 127.9Multiplet in the aromatic region, characteristic of a monosubstituted benzene ring.
Benzyl Methylene (CH₂Ph)5.12 (s, 2H)67.1Singlet integrating to 2H, adjacent to the electron-withdrawing carbamate oxygen and aromatic ring.
Amide Proton (N-H)~5.2 (d, 1H)-A broad or sharp doublet coupled to the α-proton. Position can vary with concentration.
α-Proton (α-CH)4.25-4.35 (dd, 1H)59.5Doublet of doublets due to coupling with both the N-H and β-protons.
Methyl Ester (OCH₃)3.73 (s, 3H)52.3Sharp singlet integrating to 3H, characteristic of a methyl ester.
β-Proton (β-CH)2.15-2.25 (m, 1H)31.0Multiplet coupled to the α-proton and the two γ-methyl groups.
γ-Methyl Protons (CH(CH₃)₂)0.90-1.00 (d, 6H)19.1, 17.5Two distinct doublets (or an overlapping doublet) due to the diastereotopic nature of the methyl groups.
Carbamate Carbonyl (N-C=O)-156.4Quaternary carbon signal in the downfield region, typical for carbamates.
Ester Carbonyl (O-C=O)-172.9Quaternary carbon signal, typically found slightly more downfield than amide/carbamate carbonyls.[2]
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that offers further structural confirmation.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes premature fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺.[3] The fragmentation pattern (MS/MS) is predictable: the most labile bonds, such as the benzyl-oxygen bond and the ester group, will cleave preferentially, yielding characteristic fragment ions.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan):

    • Ionization Mode: Positive.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

  • MS/MS Acquisition (Fragmentation):

    • Select the [M+H]⁺ ion (m/z 280.15) as the precursor ion.

    • Apply collision-induced dissociation (CID) with argon gas, varying the collision energy (e.g., 10-30 eV) to generate a fragmentation spectrum.

Data Presentation: Expected Mass Spectrometry Data

Ion Species Calculated m/z Observed m/z Description
[M+H]⁺280.1543~280.15Protonated parent molecule
[M+Na]⁺302.1363~302.14Sodium adduct of parent molecule

Mandatory Visualization: Key Fragmentation Pathways

G parent [M+H]⁺ m/z = 280.15 frag1 Loss of CH₃OH (-32 Da) m/z = 248.13 parent->frag1 -CH₃OH frag2 Loss of C₇H₇• (-91 Da) m/z = 189.08 parent->frag2 -•CH₂Ph frag3 Tropylium Ion C₇H₇⁺ m/z = 91.05 parent->frag3 Benzyl cleavage frag4 Loss of Cbz group (-135 Da) m/z = 145.08 parent->frag4 -C₈H₇O₂

Caption: Predicted ESI-MS/MS fragmentation of N-Cbz-L-valine methyl ester.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, such as the amide, ester, and aromatic ring.

Expertise & Causality: The molecule contains two distinct carbonyl groups: one in the carbamate and one in the ester. These will appear as two strong absorption bands in the 1680-1750 cm⁻¹ region. The ester C=O stretch is typically at a higher wavenumber than the carbamate C=O stretch.[4][5] The N-H bond of the carbamate will give a characteristic stretching vibration around 3300 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to expected values.

Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300N-H StretchCarbamate
3030-3100C-H StretchAromatic
2850-2980C-H StretchAliphatic (Valine side chain)
~1735-1745C=O StretchEster[5]
~1690-1710C=O Stretch (Amide I)Carbamate[6][7]
~1520-1540N-H Bend (Amide II)Carbamate
~1200-1250C-O StretchEster & Carbamate
~1150C-O StretchEster
690-770C-H BendAromatic (Monosubstituted)

Part 2: Chromatographic Purity Assessment

Once identity is confirmed, the next critical step is to determine the purity of the compound, separating it from any achiral process-related impurities or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purity analysis of organic molecules. It separates compounds based on their hydrophobicity.

Expertise & Causality: A C18 stationary phase is chosen for its versatility and strong retention of moderately nonpolar molecules like this one. A gradient elution (from high aqueous content to high organic content) is employed to ensure that impurities with a wide range of polarities are eluted and resolved with good peak shape. The Cbz group contains a benzene ring, which is an excellent chromophore, making UV detection highly sensitive at wavelengths around 254 nm.[8]

Experimental Protocol: Purity by RP-HPLC

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • HPLC System & Column:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Detector: UV-Vis or Diode Array Detector (DAD) set to 254 nm.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-22 min: 50% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage. The expected retention time is typically in the range of 10-14 minutes under these conditions.

Part 3: Chiral Integrity Verification

For any chiral molecule intended for pharmaceutical use, confirming its enantiomeric purity is a non-negotiable requirement. The biological activity often resides in one enantiomer, while the other may be inactive or even harmful.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.

Expertise & Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for separating a wide range of chiral compounds, including N-protected amino acids.[9] An isocratic mobile phase, typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol), is used. The separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. The goal is to achieve baseline resolution between the (S) and potential (R) enantiomer peaks to allow for accurate quantification of the unwanted enantiomer down to levels of 0.1% or lower.[10]

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at ~0.5 mg/mL.

  • HPLC System & Column:

    • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio may require optimization.

    • Detector: UV-Vis at 254 nm.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • System Suitability: Prepare a "racemic" standard (if available) or a sample spiked with a small amount of the undesired (R)-enantiomer to confirm the elution order and ensure adequate resolution (>1.5) between the two peaks.

  • Data Analysis: Analyze the sample and quantify the peak area of the (R)-enantiomer relative to the total area of both enantiomer peaks. The specification for enantiomeric purity is often ≥99.8%.

Integrated Analytical Workflow

A comprehensive characterization relies on the logical application of these techniques. The following workflow ensures that all critical quality attributes of the molecule are assessed.

Mandatory Visualization: Overall Characterization Workflow

G cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Final Qualification NMR NMR Spectroscopy (¹H, ¹³C) HPLC RP-HPLC (Chemical Purity) NMR->HPLC MS Mass Spectrometry (ESI-MS, MS/MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Qualified Qualified Material Chiral_HPLC->Qualified start Synthesized Material start->NMR start->MS start->FTIR

Caption: Integrated workflow for the complete characterization of the title compound.

References

  • Mass Spectrometry of Amino Acids and Proteins . Wiley-VCH. [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three . Spectroscopy Online. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine . Scientific Research Publishing. [Link]

  • Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials . MDPI. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. [Link]

  • Protein Structural Analysis via Mass Spectrometry-Based Proteomics . PMC. [Link]

  • FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate . ResearchGate. [Link]

  • (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid . PubChem. [Link]

  • Process for preparing enantiomerically enriched amino-alcohols.
  • Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization . RSC Publishing. [Link]

  • FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones . YouTube. [Link]

  • Sequence Determination Using Mass Spectrometry . Biology LibreTexts. [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes . PubMed. [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester . Organic Syntheses Procedure. [Link]

  • L-Valine . PubChem. [Link]

  • (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride... . ResearchGate. [Link]

  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study . PubMed. [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments . University of Puget Sound. [Link]

  • Butyl carbamate . NIST WebBook. [Link]

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Application Note & Protocol Guide: Enantioselective Analysis of β-Amino Esters by HPLC and Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) and chiral chromatography methods for the analysis of β-amino esters. These compounds are crucial building blocks in pharmaceutical and chemical synthesis, making their stereochemical purity a critical quality attribute.[1] This document offers an in-depth look at the principles of both achiral and chiral separations, practical method development strategies, and detailed, step-by-step protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is explained to provide a deeper understanding of the chromatographic process.

Introduction: The Significance of β-Amino Esters and the Analytical Challenge

β-amino acids and their ester derivatives are fundamental chiral intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2] Unlike their α-amino acid counterparts, the β-isomers possess an additional carbon in their backbone, leading to unique conformational properties that are leveraged in the design of peptidomimetics, foldamers, and various therapeutic agents.[2] The biological activity of these molecules is often stereospecific, meaning that one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[1] Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of drug development and quality control.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both quantifying β-amino esters and resolving their enantiomers.[3] While achiral HPLC methods are essential for assessing purity and concentration, chiral chromatography is indispensable for separating enantiomers.[1][3] The primary challenge in the chiral separation of β-amino esters lies in the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of mobile phase conditions to achieve sufficient enantioselectivity.[3] This guide will navigate these challenges, providing both theoretical grounding and practical protocols.

Foundational Principles of Separation

Achiral Reversed-Phase HPLC for Purity Assessment

Before delving into chiral separations, it is crucial to establish a robust achiral method for determining the overall purity of the β-amino ester sample. Reversed-phase HPLC (RP-HPLC) is the most common mode for this purpose.

  • Stationary Phase: Typically, C8 or C18 silica-based columns are employed. The choice between C8 and C18 depends on the hydrophobicity of the analyte; more hydrophobic β-amino esters may exhibit better retention and selectivity on a C8 phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter. For basic β-amino esters, a low pH (e.g., 2.5-3.5) ensures the analytes are protonated, leading to good peak shape and retention.

  • Detection: UV detection is commonly used, typically in the range of 200-220 nm where the ester and amino functionalities absorb.

The Core of Enantioselectivity: Chiral Chromatography

The separation of enantiomers requires a chiral environment, which is most effectively provided by a Chiral Stationary Phase (CSP) in HPLC.[4] The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes.

Strategic Method Development for Chiral Separation

A systematic approach to method development is crucial for efficiently achieving baseline separation of β-amino ester enantiomers. The process involves the careful selection of the CSP, followed by the optimization of the mobile phase.

Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in chiral method development.[3] For β-amino esters, several classes of CSPs have proven effective.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs for a broad range of chiral compounds, including amino acid derivatives.[1][5] They consist of cellulose or amylose derivatives coated or covalently bonded to a silica support.[1]

    • Causality: The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide polymer.[6] Coated phases may offer different selectivity compared to immobilized phases due to variations in the accessibility of the chiral selector sites.[1]

  • Macrocyclic Glycopeptide CSPs: CSPs like those based on teicoplanin (e.g., CHIROBIOTIC T) are particularly effective for the separation of amino acids and their derivatives, often without the need for derivatization.[7]

    • Causality: These CSPs possess ionic groups and are compatible with a wide range of mobile phases, including aqueous-organic mixtures. This makes them ideal for polar and ionic compounds like underivatized β-amino esters.

  • Crown Ether-Based CSPs: Chiral crown ether phases, such as Crownpak CR(+), are specifically designed for the enantiomeric separation of compounds with primary amino groups, including amino acids and their esters.[8]

    • Causality: The separation mechanism is based on complex formation between the protonated primary amino group of the analyte and the chiral crown ether cavity.[8] A highly acidic mobile phase (pH ≤ 2) is typically required to ensure the analyte is in its cationic form.[8]

Mobile Phase Optimization: The Key to Resolution

Once a promising CSP is selected, the mobile phase composition is optimized to fine-tune the retention and selectivity.

  • Normal-Phase Mode: This mode typically employs a nonpolar mobile phase, such as hexane or heptane, with a polar modifier, most commonly an alcohol like isopropanol (IPA) or ethanol.

    • Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol content generally reduces retention times. Basic or acidic additives (e.g., diethylamine or trifluoroacetic acid) are often necessary to improve peak shape and selectivity for ionizable analytes like β-amino esters.[4]

  • Reversed-Phase Mode: This mode uses an aqueous buffer system with an organic modifier like acetonitrile or methanol. It is particularly useful for more polar analytes and is compatible with mass spectrometry (MS) detection.

    • Causality: The concentration of the organic modifier is a key parameter; for many amino acids on macrocyclic glycopeptide CSPs, a "U-shaped" retention behavior is observed, where retention is high at both low and high organic modifier concentrations. This is attributed to a combination of analyte solubility effects and conformational changes in the CSP.

  • Polar Ionic Mode: This mode, often used with macrocyclic glycopeptide CSPs, employs a mobile phase consisting of an alcohol (like methanol or ethanol) with small amounts of an acid and a base (e.g., acetic acid and triethylamine).

    • Causality: This mode leverages ionic interactions between the analyte and the CSP, which can lead to unique and high enantioselectivity.

The Impact of Derivatization

For some β-amino esters, especially those with weak chromophores or poor retention characteristics, derivatization can be a valuable strategy.[9] Derivatizing the amino group with a suitable agent (e.g., 3,5-dinitrobenzoyl chloride) can enhance UV detectability and introduce additional interaction sites (like π-π interactions) that can improve chiral recognition on certain CSPs.[9] However, derivatization adds an extra step to the sample preparation process and must be carefully controlled to avoid the formation of byproducts. Direct analysis of underivatized compounds is often preferred for its simplicity and efficiency.

Visualization of Method Development Workflow

The following diagram illustrates a logical workflow for developing a chiral HPLC method for β-amino esters.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic β-Amino Ester Standard CSP_Selection Select CSPs (Polysaccharide, Macrocyclic Glycopeptide, Crown Ether) Start->CSP_Selection NP_Screen Normal-Phase Screen (Hexane/IPA) CSP_Selection->NP_Screen RP_Screen Reversed-Phase Screen (ACN/Water/Acid) CSP_Selection->RP_Screen Partial_Separation Partial Separation Observed? NP_Screen->Partial_Separation RP_Screen->Partial_Separation Partial_Separation->CSP_Selection No, try another CSP Optimize_MP Optimize Mobile Phase - % Modifier - Additives (Acid/Base) - Buffer pH Partial_Separation->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Baseline_Resolution Baseline Resolution Achieved? Optimize_Flow->Baseline_Resolution Baseline_Resolution->Optimize_MP No, further optimization Validation Method Validation (ICH Guidelines) - Specificity - Linearity - Accuracy - Precision - LOD/LOQ Baseline_Resolution->Validation

Caption: A workflow diagram for chiral HPLC method development.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of a typical β-amino ester. Optimization will likely be required for specific analytes.

Protocol 1: Achiral Purity Determination by RP-HPLC

This protocol describes a general method for assessing the chemical purity of a β-amino ester sample.

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with UV detector.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A robust and widely used C18 column.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic analytes.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmGeneral wavelength for detecting peptide bonds and carbonyls.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve sample in Mobile Phase A at 1 mg/mLEnsures compatibility with the initial mobile phase conditions.

Procedure:

  • Prepare mobile phases A and B. Filter and degas.

  • Install the column and equilibrate the system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes.

  • Prepare the sample solution.

  • Inject the sample and run the gradient method.

  • Integrate the peaks and calculate the area percentage to determine purity.

Protocol 2: Chiral Separation on a Polysaccharide-Based CSP (Normal-Phase)

This protocol is a starting point for chiral separation using a popular polysaccharide-based column.

Parameter Condition Rationale
Instrument HPLC with UV detectorStandard system is sufficient.
Column CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm)A versatile immobilized polysaccharide CSP with broad selectivity.[1]
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)Typical normal-phase conditions. DEA is a basic additive to improve peak shape for basic analytes.
Mode IsocraticSimplifies method transfer and is often sufficient for chiral separations.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25 °CTemperature can significantly affect enantioselectivity; a controlled ambient temperature is a good starting point.
Detection UV at 220 nmAdjust wavelength based on analyte's max absorbance.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve sample in mobile phase at 1 mg/mLEnsures sample is fully dissolved and compatible with the mobile phase.

Procedure:

  • Prepare the mobile phase. Caution: Hexane and IPA are flammable.

  • Equilibrate the column with the mobile phase for at least 45-60 minutes or until a stable baseline is achieved.

  • Inject the racemic standard.

  • If no separation is observed, systematically vary the percentage of IPA (e.g., try 20% and 5%).

  • If peaks are broad or tailing, adjust the concentration of DEA (e.g., try 0.05% or 0.2%).

  • Once baseline separation is achieved, the method can be validated according to ICH guidelines.[1]

Data Interpretation and System Suitability

For any chromatographic analysis, it is essential to establish system suitability criteria to ensure the validity of the results.

Parameter Acceptance Criterion Purpose
Resolution (Rs) > 1.5Ensures baseline separation between the enantiomers.
Tailing Factor (Tf) 0.8 - 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.
Repeatability (%RSD) < 2.0% for 5 replicate injectionsDemonstrates the precision of the system.

Conclusion

The successful analysis of β-amino esters by HPLC requires a methodical and informed approach. For achiral purity, standard reversed-phase methods are generally effective. For the critical task of enantiomeric separation, a careful screening of different types of Chiral Stationary Phases, particularly polysaccharide-based and macrocyclic glycopeptide-based CSPs, is the most effective strategy. Subsequent optimization of the mobile phase composition, including the organic modifier and any necessary additives, allows for the fine-tuning of selectivity and resolution. The protocols and workflows presented in this guide provide a robust framework for researchers to develop and validate reliable analytical methods for these important pharmaceutical building blocks, ensuring the quality and stereochemical integrity of their final products.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Method for the preparation of a chiral-beta-amino ester.
  • Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. PubMed. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. ACS Publications. [Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis Online. [Link]

  • Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. ACS Publications. [Link]

  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. PMC - NIH. [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. [Link]

  • Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Scirp.org. [Link]

  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... - YouTube. [Link]

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Application Note: A Guide to the Incorporation of β-Amino Acids into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Role of β-Amino Acids in Peptide Science

In the landscape of drug discovery and materials science, peptides are a cornerstone. However, their therapeutic potential is often hampered by their susceptibility to proteolytic degradation and their potential for rapid clearance in vivo. The incorporation of β-amino acids into peptide chains has emerged as a powerful strategy to overcome these limitations.[1][2] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids confers unique conformational properties and a remarkable resistance to enzymatic breakdown.[1] This guide provides a comprehensive overview of the experimental procedures for incorporating these valuable building blocks into peptide chains, with a focus on solid-phase peptide synthesis (SPPS), the most prevalent method for this application.[2][3]

Theory and Rationale: Navigating the Nuances of β-Peptide Synthesis

The successful synthesis of peptides containing β-amino acids hinges on understanding and addressing the distinct chemical behavior of these modified residues. The primary challenges and the rationale behind the adapted protocols are outlined below:

  • Slower Coupling Kinetics: The steric hindrance around the β-amino group can lead to significantly slower coupling reactions compared to α-amino acids. To drive these reactions to completion, a combination of more potent coupling reagents and extended reaction times is often necessary.

  • Aggregation and Secondary Structure Formation: Peptides rich in β-amino acids have a pronounced tendency to form stable secondary structures, such as helices and β-sheets, even during synthesis on the solid support.[4][5] This aggregation can hinder reagent accessibility to the growing peptide chain, leading to incomplete reactions. The use of microwave irradiation and specialized resins can help to disrupt these aggregates and improve synthetic outcomes.[6][7]

  • Orthogonal Protection Strategy: As with standard peptide synthesis, a robust orthogonal protection strategy is crucial.[8][9] The most common approach for β-peptide synthesis is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like tert-butyl) for side-chain protection.[8][10] This allows for the selective removal of the Nα-protecting group at each cycle without disturbing the side-chain protectors or the peptide-resin linkage.

Experimental Workflow for β-Amino Acid Incorporation

The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) adapted for the incorporation of β-amino acids.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Prepare Resin Washing1 Washing Deprotection->Washing1 2. Expose N-terminus Coupling β-Amino Acid Coupling Washing1->Coupling 3. Neutralize Washing2 Washing Coupling->Washing2 4. Form Peptide Bond Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Peptide Purification Purification (HPLC) Cleavage->Purification Crude Peptide Analysis Analysis (LC-MS) Purification->Analysis Pure Peptide On_Resin_Cyclization LinearPeptide Linear Peptide on Resin SelectiveDeprotection Selective Side-Chain Deprotection LinearPeptide->SelectiveDeprotection 1. Synthesize Cyclization On-Resin Cyclization SelectiveDeprotection->Cyclization 2. Expose Reactive Groups Cleavage Cleavage from Resin Cyclization->Cleavage 3. Form Intramolecular Bond CyclicPeptide Purified Cyclic Peptide Cleavage->CyclicPeptide 4. Purify

Sources

Scalable synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Industrial Production of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Introduction: The Significance of Cbz-L-Valine Methyl Ester in Synthesis

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly known as N-Cbz-L-valine methyl ester, is a pivotal intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). The benzyloxycarbonyl (Cbz) group provides robust protection for the amino functionality of L-valine, preventing unwanted side reactions during peptide coupling, while the methyl ester protects the carboxylic acid terminus.[1][2] This dual protection allows for precise, sequential bond formation, a cornerstone of modern medicinal chemistry. Its applications are extensive, notably serving as a key building block in the synthesis of antiviral drugs like Valacyclovir, the prodrug of Acyclovir.[3]

This document provides a comprehensive guide to a scalable, two-step synthesis suitable for industrial application. We will delve into the mechanistic rationale behind procedural choices, present detailed, validated protocols, and address critical safety and process optimization parameters to ensure a robust, efficient, and safe manufacturing process.

Overall Synthetic Strategy

The most industrially viable and scalable pathway to N-Cbz-L-valine methyl ester is a two-stage process. This approach segregates the N-protection and C-terminus esterification into discrete, high-yielding steps, which simplifies in-process controls and purification.

  • Stage 1: N-Protection of L-Valine. The synthesis begins with the protection of the primary amine of L-valine using benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions (a Schotten-Baumann reaction).

  • Stage 2: Esterification of N-Cbz-L-Valine. The resulting N-Cbz-L-valine is then esterified using methanol, facilitated by an appropriate reagent such as thionyl chloride or trimethylchlorosilane, to yield the final product.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Esterification L-Valine L-Valine N-Cbz-L-Valine N-Cbz-L-Valine L-Valine->N-Cbz-L-Valine  Benzyl Chloroformate (Cbz-Cl)  NaOH (aq) Final_Product (S)-Methyl 3-(((benzyloxy)carbonyl)amino) -4-methylpentanoate N-Cbz-L-Valine_ref->Final_Product  Methanol (MeOH)  SOCl₂ or TMSCl

Figure 1: Two-stage synthetic pathway.

Part A: Scalable N-Protection of L-Valine

The introduction of the Cbz group is achieved via a nucleophilic acyl substitution, where the deprotonated amino group of L-valine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Protocol 1: N-Cbz Protection of L-Valine

1. Reagent Preparation:

  • Prepare a 2N aqueous solution of sodium hydroxide (NaOH).

  • Charge a suitable reaction vessel with L-valine and the 2N NaOH solution.

2. Reaction Execution:

  • Cool the stirred mixture of L-valine and NaOH to 15-25°C using a cooling bath (e.g., an ice-brine bath).[4] Maintaining this temperature range is a critical deviation from older, colder (0-5°C) protocols; it saves significant energy and cost at an industrial scale without compromising yield or purity.[4]

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture. The rate of addition should be controlled to maintain the temperature between 15-25°C.

  • Throughout the addition, monitor the pH of the reaction. It should be maintained between 9-10 by the concurrent addition of 2N NaOH solution. A pH below 8 can lead to decomposition of the Cbz-Cl, while a pH above 11 can risk racemization of the amino acid.[5]

3. Work-up and Isolation:

  • Once the reaction is complete (monitored by TLC or HPLC), perform an initial extraction with a low-toxicity solvent like ethyl acetate to remove any unreacted Cbz-Cl and other organic impurities.[4] Discard the organic phase.

  • Cool the remaining aqueous phase to below 10°C.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of 2. This protonates the carboxylate group of N-Cbz-L-valine, causing it to precipitate as a white solid.[3]

  • Stir the resulting slurry for at least 30 minutes to ensure complete precipitation.

  • Isolate the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Causality and Process Insights
  • Temperature Control: The 15-25°C range represents a significant process optimization, reducing the energy load required for deep cooling and making the process more economical for large-scale production.[4]

  • pH Management: Precise pH control is the most critical parameter in this stage. The use of a buffer system or careful co-addition of base is essential to maximize yield and minimize impurities.[5]

  • Solvent Choice: Ethyl acetate is preferred for the initial extraction due to its low toxicity, low cost, and ease of recovery, aligning with green chemistry principles for industrial processes.[4]

Expected Performance Data
ParameterTarget ValueNotes
Yield > 93%Based on L-valine input.[3]
Purity (HPLC) > 99.5%High purity is achievable post-precipitation.[3]
Reaction Temp. 15-25°COptimized for energy efficiency.[4]
Reaction Time ~8 hoursDependent on scale and addition rates.[3]

Part B: Esterification of N-Cbz-L-Valine

The esterification of the carboxylic acid can be achieved through several methods. While classic Fischer esterification using a strong acid catalyst is an option, methods utilizing thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol are often preferred for their milder conditions and high efficiency.[6] The thionyl chloride method is particularly effective as it generates gaseous byproducts (SO₂ and HCl) that can be easily removed.

Protocol 2: Methyl Esterification via Thionyl Chloride

1. Reagent Preparation:

  • Charge a reaction vessel equipped with a stirrer, thermometer, and gas scrubber (to neutralize HCl and SO₂) with anhydrous methanol.

  • Cool the methanol to -10°C to 0°C.

2. Reaction Execution:

  • Slowly add thionyl chloride (SOCl₂) dropwise to the cold methanol. This exothermic reaction generates methyl chloroformate in situ. Maintain the temperature below 5°C during the addition.

  • Once the SOCl₂ addition is complete, add the dried N-Cbz-L-valine from Part A to the mixture in portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

3. Work-up and Isolation:

  • Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • If necessary, further purify the product by crystallization from a suitable solvent system such as ethyl acetate/hexane.[7]

Causality and Process Insights
  • Reagent Choice: Thionyl chloride in methanol provides a highly efficient, one-pot conversion. The in-situ generation of the reactive species and the volatile nature of the byproducts make it well-suited for large-scale operations.[6]

  • Aqueous Work-up: The washing steps are crucial for removing any remaining acidic components and inorganic salts, ensuring the stability and purity of the final ester product.

  • Crystallization: For applications requiring very high purity, crystallization is an effective final purification step. It removes minor impurities and can yield a stable, easy-to-handle solid product.[7]

Overall Process Workflow and Safety

G cluster_Materials Raw Materials cluster_Process Manufacturing Process LValine L-Valine Protection N-Protection Reaction (15-25°C, pH 9-10) LValine->Protection CbzCl Benzyl Chloroformate CbzCl->Protection NaOH NaOH NaOH->Protection MeOH Methanol Esterification Esterification Reaction (0°C -> RT) MeOH->Esterification SOCl2 Thionyl Chloride SOCl2->Esterification Extraction1 Aqueous Work-up & Acidic Precipitation Protection->Extraction1 Filtration1 Filtration & Drying Extraction1->Filtration1 Filtration1->Esterification Extraction2 Aqueous Work-up & Solvent Extraction Esterification->Extraction2 Purification Crystallization / Drying Extraction2->Purification FinalProduct Final Product Purification->FinalProduct

Figure 2: Industrial manufacturing workflow.

Safety and Environmental Considerations
  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly toxic, corrosive, and a lachrymator.[8][9] It must be handled in a well-ventilated fume hood or a closed system, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. It reacts with water and must be stored under anhydrous conditions.[10][11]

  • Thionyl Chloride (SOCl₂): This is also a highly corrosive and toxic substance that reacts violently with water. All operations should be conducted under an inert atmosphere and in a well-ventilated area. The off-gases (HCl, SO₂) must be directed through a caustic scrubber before venting.

  • Waste Disposal: All waste materials, including aqueous layers from extractions and mother liquors from crystallization, must be disposed of in accordance with local and national environmental regulations. The use of ethyl acetate is advantageous as it can be recycled.

Conclusion

The two-stage synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate presented here offers a scalable, high-yield, and economically viable route for industrial production. By understanding the mechanistic principles behind each step and implementing strict control over critical parameters like temperature and pH, manufacturers can achieve high purity and consistent results. Adherence to rigorous safety protocols is paramount due to the hazardous nature of the key reagents involved. This validated process provides a robust foundation for the large-scale manufacturing of a crucial intermediate for the pharmaceutical industry.

References

  • Organic Syntheses, Coll. Vol. 10, p.10 (2004); Vol. 79, p.209 (2002). PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE: CARBOBENzyloxy-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. [Link]

  • Organic Syntheses, Coll. Vol. 10, p.10 (2004); Vol. 79, p.209 (2002). PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE: CARBOBENzyloxy-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. [Link]

  • Indian Journal of Chemistry, Vol. 49B, November 2010, pp. 1479-1484. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. [Link]

  • Google Patents. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
  • PrepChem.com. Synthesis of N-CBZ-L-prolyl-L-valine. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • MDPI. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. [Link]

  • Journal of the American Chemical Society. SYNTHESIS OF AMINO ACIDS FROM SUBSTITUTED CYANOACETIC ESTERS. [Link]

  • AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • NJ.gov. HAZARD SUMMARY - BENZYL CHLOROFORMATE. [Link]

  • Synlett. Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Google Patents. US10836708B2 - Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
  • Chemistry LibreTexts. 25.4: Synthesis of Amino Acids. [Link]

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Asymmetric Synthesis of a Chiral Piperazinone Derivative using Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the asymmetric synthesis of (R)-3-methylpiperazin-2-one, a valuable chiral building block in medicinal chemistry. The synthesis leverages the chiral pool starting from (R)-alanine and employs a diastereoselective intramolecular cyclization. The key intermediate, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, is synthesized via a robust reductive amination protocol. This document offers detailed, step-by-step protocols, mechanistic insights, characterization data, and methods for assessing enantiomeric purity, designed for researchers in drug discovery and process development.

Introduction

Chiral piperazinone scaffolds are of paramount importance in modern drug discovery, forming the core of numerous biologically active molecules.[1][2] Their constrained conformation often leads to enhanced binding affinity and selectivity for biological targets. Notable examples of pharmaceuticals containing the piperazine or piperazinone motif include the anti-cancer agent Imatinib and the HIV protease inhibitor Indinavir.[3] The stereochemistry of these scaffolds is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4] Consequently, the development of efficient and reliable methods for the asymmetric synthesis of chiral piperazinones is a significant area of research.[1][2]

This application note details a practical and scalable route to (R)-3-methylpiperazin-2-one, a key chiral intermediate. The strategy relies on the synthesis of a chiral diamine precursor, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, from readily available (R)-alanine methyl ester. The subsequent intramolecular cyclization and deprotection sequence provides the target piperazinone with high enantiomeric purity.

Overall Synthetic Scheme

The synthesis is a three-step process starting from commercially available (R)-alanine.

Overall Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Cyclization & Deprotection R-Alanine R-Alanine R-Alanine_Methyl_Ester Methyl (R)-2-aminopropanoate (R-Alanine Methyl Ester) R-Alanine->R-Alanine_Methyl_Ester SOCl2, MeOH Key_Intermediate Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate R-Alanine_Methyl_Ester->Key_Intermediate 1. N-Cbz-aminoacetaldehyde 2. NaBH(OAc)3 Final_Product (R)-3-methylpiperazin-2-one Key_Intermediate->Final_Product 1. Heat (Methanol) 2. H2, Pd/C

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Chiral Precursor: Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

Principle and Mechanistic Insights

The synthesis of the key chiral precursor is achieved through a one-pot reductive amination. This widely used transformation involves the initial formation of an imine between the primary amine of (R)-alanine methyl ester and N-Cbz-aminoacetaldehyde, followed by in-situ reduction to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and tolerance of various functional groups, which prevents the reduction of the ester and the carbamate. The reaction proceeds with high fidelity, preserving the stereochemical integrity of the chiral center derived from (R)-alanine.

Protocol 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

This protocol is adapted from a patented procedure, ensuring a reliable and scalable synthesis.[5]

Materials

ReagentM.W.AmountMoles
(R)-Alanine methyl ester hydrochloride139.5710.0 g71.6 mmol
N-Cbz-aminoacetaldehyde193.2113.8 g71.6 mmol
Sodium triacetoxyborohydride211.9422.8 g107.5 mmol
Triethylamine101.1914.5 g (20 mL)143.2 mmol
Dichloromethane (DCM)84.93200 mL-
Methanol (MeOH)32.04100 mL-

Procedure

  • Neutralization of Amino Ester: Suspend (R)-alanine methyl ester hydrochloride (10.0 g, 71.6 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C in an ice bath. Add triethylamine (10.4 g, 14.3 mL, 102.3 mmol) dropwise to the suspension. Stir for 30 minutes at 0 °C. The salt will precipitate, and the free amine will be in solution.

  • Imine Formation: In a separate flask, dissolve N-Cbz-aminoacetaldehyde (13.8 g, 71.6 mmol) in methanol (100 mL). Add this solution to the reaction mixture from step 1. Stir for an additional 15 minutes at 0 °C.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (22.8 g, 107.5 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL). Stir for 30 minutes. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: n-heptane/ethyl acetate 1:2) to yield the title compound as a colorless viscous liquid.[5]

Expected Yield: ~70-80%

Part 2: Diastereoselective Cyclization and Deprotection to (R)-3-methylpiperazin-2-one

Principle and Mechanistic Insights

The formation of the piperazinone ring occurs via an intramolecular aminolysis (lactamization). Upon heating in a protic solvent like methanol, the secondary amine of the precursor nucleophilically attacks the carbonyl group of the methyl ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of methanol results in the formation of the stable six-membered piperazinone ring. This cyclization is generally highly efficient. The benzyloxycarbonyl (Cbz) protecting group is then removed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This step is clean and proceeds under mild conditions to afford the final product.

Cyclization Mechanism Start Key Intermediate Intramolecular_Attack Intramolecular Nucleophilic Attack Start->Intramolecular_Attack Heat (MeOH) Tetrahedral_Intermediate Tetrahedral Intermediate Intramolecular_Attack->Tetrahedral_Intermediate Methanol_Elimination Methanol Elimination Tetrahedral_Intermediate->Methanol_Elimination Cbz_Piperazinone N-Cbz Protected Piperazinone Methanol_Elimination->Cbz_Piperazinone Deprotection Hydrogenolysis (H2, Pd/C) Cbz_Piperazinone->Deprotection Final_Product (R)-3-methylpiperazin-2-one Deprotection->Final_Product

Caption: Proposed mechanism for cyclization and deprotection.

Protocol 2: Synthesis of (R)-3-methylpiperazin-2-one

This protocol is also adapted from the same patent, ensuring consistency.[5]

Materials

ReagentM.W.AmountMoles
Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate308.3510.0 g32.4 mmol
Methanol (MeOH)32.04100 mL-
Palladium on Carbon (10 wt%)-1.0 g-
Hydrogen (H₂) gas2.02Balloon or Parr shaker-

Procedure

  • Cyclization: Dissolve methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (10.0 g, 32.4 mmol) in methanol (100 mL) in a round-bottom flask. Heat the solution to reflux and stir for 4-6 hours. The cyclization can be monitored by TLC.

  • Hydrogenation Setup: After cooling to room temperature, transfer the methanolic solution to a hydrogenation vessel. Carefully add 10% palladium on carbon (1.0 g) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotection: Securely attach the vessel to a hydrogenation apparatus (e.g., Parr shaker or use a hydrogen balloon). Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-3 atm or as specified in the cited patent up to 1.8 MPa) and stir vigorously at room temperature overnight.[5]

  • Work-up: Monitor the reaction by TLC until the Cbz-protected intermediate is consumed. Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (R)-3-methylpiperazin-2-one, which can be further purified by recrystallization or chromatography if necessary.

Expected Yield: >90% for the two steps.

Characterization and Quality Control

Structural Verification

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediate and the final product.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

Chiral Purity Analysis

The enantiomeric excess (e.e.) of the final product is a critical parameter and should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 3: Chiral HPLC Analysis

Instrumentation and Columns

A standard HPLC system with a UV detector is sufficient. The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based columns are often effective for separating enantiomers of cyclic amines and amides.[5][6]

Recommended HPLC Conditions

ParameterCondition
Column Chiralpak® IC or equivalent
Mobile Phase n-Hexane:Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 25 °C
Injection Vol. 10 µL

Sample Preparation

Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis

The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

An e.e. of >99% is expected with this synthetic route.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reductive Amination Inactive reducing agent; insufficient reaction time.Use fresh NaBH(OAc)₃; ensure anhydrous conditions; extend reaction time.
Low Yield in Cyclization Insufficient heating; presence of water.Ensure reflux temperature is reached; use dry methanol.
Incomplete Hydrogenolysis Inactive catalyst; insufficient hydrogen pressure.Use fresh Pd/C catalyst; ensure proper purging and adequate hydrogen pressure.
Poor Chiral HPLC Resolution Incorrect mobile phase composition.Optimize the ratio of hexane to isopropanol; try different alcohol modifiers (e.g., ethanol).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle under an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources near the hydrogenation setup.

Conclusion

This application note provides a detailed and reliable methodology for the asymmetric synthesis of (R)-3-methylpiperazin-2-one. By leveraging a chiral pool starting material and a robust reductive amination and cyclization sequence, this protocol offers a practical route to a valuable chiral building block for drug discovery and development. The provided experimental details, mechanistic rationale, and analytical methods are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate. (URL: [Link])

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (URL: [Link])

  • Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: not available)
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PubMed Central. (URL: [Link])

  • Asymmetric Synthesis of Chiral Piperazines - Sci-Hub. (URL: [Link])

  • Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF - ResearchGate. (URL: [Link])

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (Z-Val-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a critical N-protected amino acid ester widely used as a building block in peptide synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting protocols and address common challenges encountered during its synthesis to improve reaction yield and purity.

The esterification of N-Cbz-L-valine (Z-Val-OH) to its methyl ester (Z-Val-OMe) is a fundamental transformation. While seemingly straightforward, achieving high yields consistently requires careful attention to reaction conditions, reagent quality, and purification techniques. This document provides a robust, field-proven protocol and a detailed troubleshooting guide to help you navigate the complexities of this synthesis.

Recommended Synthetic Protocol: Esterification using TMSCl in Methanol

For its mild conditions, high efficiency, and simple workup, we recommend the use of trimethylchlorosilane (TMSCl) in methanol for the esterification of N-Cbz-L-valine.[3][4] This method avoids the harsh conditions of traditional acid catalysis and the handling of toxic reagents like thionyl chloride.[3] The in-situ generation of HCl from TMSCl and methanol provides the necessary acidic catalyst under controlled conditions.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Reagent & Glassware Prep - Dry glassware thoroughly - Use anhydrous methanol dissolve Dissolve Z-Val-OH In anhydrous MeOH at 0°C prep->dissolve add_tmscl Add TMSCl Dropwise addition at 0°C dissolve->add_tmscl react Stir at Room Temp Monitor by TLC (2-4h) add_tmscl->react quench Quench Reaction Evaporate solvent react->quench extract Liquid-Liquid Extraction - Dissolve in EtOAc - Wash with aq. NaHCO3 - Wash with brine quench->extract dry Dry & Concentrate - Dry over Na2SO4 - Concentrate in vacuo extract->dry purify Column Chromatography (If necessary) dry->purify Troubleshooting_Low_Yield start Low Yield & Incomplete Conversion q1 Is glassware perfectly dry & solvent anhydrous? start->q1 q2 Is TMSCl stoichiometry sufficient (2-3 eq)? q1->q2 Yes sol1 SOLUTION: - Oven/flame dry all glassware. - Use fresh anhydrous methanol. q1->sol1 No q3 Is the Z-Val-OH starting material pure? q2->q3 Yes sol2 SOLUTION: - Increase TMSCl to 3.0 eq. - Add more reagent if reaction stalls. q2->sol2 No q4 Has reaction been given enough time? q3->q4 Yes sol3 SOLUTION: - Recrystallize Z-Val-OH before use. q3->sol3 No sol4 SOLUTION: - Extend reaction time (e.g., overnight). - Consider gentle warming (40°C). q4->sol4

Sources

Technical Support Center: Peptide Coupling Reactions with Sterically Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of peptide synthesis involving sterically hindered β-amino acids. The unique structural features of these building blocks, while offering exciting opportunities for creating novel peptidomimetics with enhanced proteolytic stability and conformational control, present significant challenges in achieving efficient and epimerization-free peptide bond formation.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Question 1: My coupling reaction with a sterically hindered β-amino acid is resulting in very low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low coupling yields with sterically hindered β-amino acids are a common challenge, primarily due to the reduced nucleophilicity of the β-amino group and steric hindrance around the carboxyl group, which slows down the reaction rate.[2][3] To address this, a multi-faceted approach focusing on the choice of coupling reagent, reaction conditions, and solvents is necessary.

  • Causality: Standard coupling reagents like DCC or HBTU may not be potent enough to activate the carboxylic acid and overcome the steric barrier efficiently.[3] The bulky substituents on the β-amino acid can physically block the approach of the activated ester to the amine of the coupling partner.

  • Solutions:

    • Select a More Potent Coupling Reagent: Uronium/aminium salt-based reagents are generally more effective for hindered couplings. Consider using HATU, HCTU, or COMU, which form highly reactive activated esters.[4] TOTT has also shown good results with hindered amino acids, with potentially lower racemization levels.[4] For particularly challenging couplings, reagents that generate amino acid fluorides in situ, such as TFFH, can be highly effective.[4]

    • Optimize Reaction Time and Temperature: Hindered couplings often require longer reaction times than standard peptide couplings. Monitor the reaction progress (e.g., using a Kaiser test or LC-MS analysis of a small cleavage sample) and extend the coupling time as needed, potentially up to 24 hours. In some cases, a moderate increase in temperature (e.g., to 35-50°C) can enhance the reaction rate, but this must be done cautiously as it can also increase the risk of epimerization.[2]

    • Employ a Double Coupling Strategy: If a single coupling does not go to completion, a second coupling step with fresh reagents can be performed to drive the reaction forward.

    • Consider Solvent Choice: The solvent can significantly impact the reaction rate. N-Methyl-2-pyrrolidone (NMP) is often a better solvent than N,N-Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties.[5] For sequences prone to aggregation, a mixture of solvents or the addition of chaotropic agents like LiCl can be beneficial.

Question 2: I am observing significant epimerization of my β-amino acid residue after coupling. How can I minimize or prevent this side reaction?

Answer:

Epimerization at the α-carbon of the β-amino acid is a critical concern, as it leads to the formation of diastereomeric impurities that are often difficult to separate. This side reaction is typically base-catalyzed and proceeds through the formation of an oxazolone intermediate.[6]

  • Causality: The presence of a base, which is required for the coupling reaction (often to deprotonate the incoming amine and neutralize acidic byproducts), can also abstract the proton at the stereocenter of the activated amino acid, leading to racemization.[6] The risk is higher with prolonged activation times and stronger bases.

  • Solutions:

    • Choice of Additive: When using carbodiimides like DIC, the addition of a racemization-suppressing additive is crucial. While HOBt is standard, Oxyma Pure is a non-explosive and often more effective alternative that can lead to high coupling rates with low racemization.[4] HOAt is also highly effective at suppressing racemization but is explosive and its availability is restricted.[4]

    • Base Selection and Stoichiometry: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Carefully control the stoichiometry of the base; using the minimum amount necessary can significantly reduce epimerization. For solution-phase couplings where the amine component is a hydrochloride salt, using exactly one equivalent of base is often sufficient.[4]

    • Solvent Polarity: Less polar solvents can sometimes reduce the rate of epimerization.[7] Consider replacing DMF with dichloromethane (DCM) or a mixture of solvents to see if this improves the stereochemical outcome.[7]

    • Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the addition of the amine component. A long pre-activation time in the presence of a base increases the opportunity for epimerization.

Question 3: My peptide is aggregating on the solid-phase support after coupling with a hydrophobic, sterically hindered β-amino acid. What can I do to improve solvation and subsequent reaction steps?

Answer:

Peptide aggregation on the solid support is a major obstacle, especially with hydrophobic sequences, as it physically prevents reagents from accessing the reactive sites, leading to incomplete deprotection and coupling reactions.

  • Causality: The growing peptide chain, particularly when it contains hydrophobic and β-branched residues, can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds.[8] This leads to the collapse of the peptide-resin matrix and poor solvation.

  • Solutions:

    • Use "Difficult Sequence" Solvents: Employ solvents known to disrupt secondary structures. A "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[8] Adding 25% DMSO to DMF is another common strategy. For very difficult sequences, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be added to the coupling mixture to improve solvation.[8]

    • Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding and break up aggregates.

    • Choose Appropriate Resins: Resins with good swelling properties, such as those based on polyethylene glycol (PEG) like NovaPEG or NovaSyn® TG, can help maintain better solvation of the growing peptide chain compared to standard polystyrene resins. Using a resin with a lower substitution level (0.1-0.4 mmol/g) can also reduce interchain interactions.[2]

    • Microwave-Assisted Synthesis: Microwave energy can disrupt aggregation and accelerate coupling reactions. Reagents like COMU are particularly well-suited for microwave-accelerated solid-phase peptide synthesis (SPPS).[4]

Frequently Asked Questions (FAQs)

Q: Which class of coupling reagents is generally best for sterically hindered β-amino acids? A: Uronium/aminium and phosphonium salt-based reagents are generally preferred. HATU, HCTU, COMU (uronium/aminium), and PyBOP (phosphonium) are excellent choices due to their high reactivity.[4] The choice may also depend on the specific sequence and the need to minimize epimerization.

Q: Can I use carbodiimides like DCC or DIC for these couplings? A: While carbodiimides can be used, they are often less efficient for hindered couplings and typically require an additive to suppress racemization.[3][4] If using a carbodiimide, DIC is preferred for solid-phase synthesis as the diisopropylurea byproduct is more soluble than the dicyclohexylurea from DCC.[9] Always use an additive like HOBt or, preferably, Oxyma Pure.[4][9]

Q: How does the structure of the β-amino acid (e.g., substitution at Cα vs. Cβ) affect the coupling reaction? A: Substitution at both the α and β positions of the amino acid backbone increases steric hindrance. Bulky substituents near the reacting centers (the carboxyl and amino groups) will have the most significant impact, slowing down the reaction. The specific conformation of the β-amino acid can also play a role in the accessibility of these groups.

Q: What is the role of a pre-activation step, and is it always recommended? A: A pre-activation step involves mixing the amino acid, coupling reagent, and base (if required) for a short period before adding the mixture to the amine component.[4] This allows for the formation of the highly reactive activated species. While beneficial for speeding up the subsequent coupling, it's a trade-off, as prolonged pre-activation can increase the risk of epimerization.[6] A short pre-activation time (5-15 minutes) is often a good compromise.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent ClassExamplesAdvantagesDisadvantages
Uronium/Aminium HATU, HCTU, COMU, TOTTHigh reactivity, good for hindered couplings, fast reaction rates.[4]More expensive than carbodiimides, potential for side reactions if not used correctly.
Carbodiimide DIC, DCC, EDCInexpensive, widely available.Lower reactivity for hindered couplings, high risk of racemization without additives.[3][4][9]
Phosphonium PyBOP, PyAOPHigh reactivity, less prone to some side reactions compared to uronium salts.Byproducts can be difficult to remove in some cases.
Other TFFH, EEDQ, T3PTFFH is excellent for highly hindered systems.[4] EEDQ offers low racemization.[4] T3P is effective in solution phase.[4]May have specific solvent or base requirements.

Experimental Protocols

Protocol 1: General Procedure for Coupling a Sterically Hindered β-Amino Acid using HATU in SPPS

  • Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in DMF for 30 minutes. Perform the Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Reagent Solution Preparation: In a separate vessel, dissolve the N-protected sterically hindered β-amino acid (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq.) in DMF.

  • Activation and Coupling: Add DIEA (1.0 mmol, 10 eq.) to the reagent solution and vortex briefly. Immediately add the activated mixture to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

  • Troubleshooting (if incomplete): If the Kaiser test is positive, you can either extend the reaction time or perform a double coupling by draining the reaction vessel and repeating steps 2-4 with fresh reagents.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Hindered Couplings

Troubleshooting_Workflow Start Low Coupling Yield Observed Check_Reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) Start->Check_Reagent Change_Reagent Switch to a more potent reagent (e.g., HATU, TFFH) Check_Reagent->Change_Reagent No Check_Conditions Are reaction time and temperature optimized? Check_Reagent->Check_Conditions Yes Change_Reagent->Check_Conditions Increase_Time_Temp Increase coupling time and/or apply gentle heat Check_Conditions->Increase_Time_Temp No Check_Solvation Is peptide aggregation suspected? Check_Conditions->Check_Solvation Yes Increase_Time_Temp->Check_Solvation Improve_Solvation Use 'difficult sequence' solvents or chaotropic salts Check_Solvation->Improve_Solvation Yes Double_Couple Perform a double coupling Check_Solvation->Double_Couple No Improve_Solvation->Double_Couple End Re-evaluate Yield Double_Couple->End

Caption: A decision tree for troubleshooting low-yield peptide couplings.

Diagram 2: Factors Influencing Epimerization in Peptide Coupling

Epimerization_Factors cluster_0 Factors Increasing Epimerization Risk cluster_1 Strategies to Minimize Epimerization Strong_Base Strong or Excess Base Epimerization Epimerization Strong_Base->Epimerization High_Temp High Temperature High_Temp->Epimerization Polar_Solvent Polar Aprotic Solvents (e.g., DMF) Polar_Solvent->Epimerization Long_Activation Prolonged Activation Time Long_Activation->Epimerization Weak_Base Hindered, Weak Base (e.g., Collidine) Low_Temp Low Temperature NonPolar_Solvent Less Polar Solvents (e.g., DCM) Additives Use Racemization Suppressants (Oxyma, HOAt) Epimerization->Weak_Base Mitigated by Epimerization->Low_Temp Mitigated by Epimerization->NonPolar_Solvent Mitigated by Epimerization->Additives Mitigated by

Caption: Key factors that promote or mitigate epimerization during coupling.

References

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.
  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • PMC. (n.d.). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation.
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate (CAS No. 112121-72-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we address common questions and concerns regarding its storage and handling, providing insights grounded in chemical principles to support the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate?

For optimal long-term stability of the solid compound, it is recommended to store it in a tightly sealed container at -20°C.[1] Storing it under these conditions in a dry environment will minimize degradation. For shorter periods, storage at 2-8°C in a refrigerator is also acceptable.[1][2] It is crucial to handle the compound in accordance with good industrial hygiene and safety practices.[3]

The rationale for these conditions is based on preventing two primary degradation pathways: hydrolysis of the methyl ester and potential racemization. Low temperatures significantly slow down the rates of these chemical reactions. The benzyloxycarbonyl (Cbz) protecting group is generally stable but can be susceptible to cleavage under harsh conditions, which are less likely to occur during proper storage.[4][5]

Q2: I need to store the compound in solution. What solvent should I use and what are the recommended storage conditions?

When preparing a stock solution, it is best to use a dry, aprotic solvent. If the experimental protocol allows, dissolving the compound in a suitable solvent and storing it at -80°C is the preferred method for long-term preservation of solutions.[1] For shorter-term storage of solutions, -20°C is also a viable option.[1] Always ensure the container is tightly sealed to prevent solvent evaporation and contamination with atmospheric moisture.

Q3: How does moisture affect the stability of this compound?

Moisture can lead to the hydrolysis of the methyl ester group, yielding the corresponding carboxylic acid. This can impact the accuracy of your experiments, especially if the ester form is required for a subsequent reaction. Therefore, it is essential to store the compound in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.[3][6]

Q4: Is the stereochemical integrity of the compound a concern during storage?

Yes, maintaining the (S)-configuration is critical. Racemization, the conversion of the (S)-enantiomer to a mixture of (S) and (R) enantiomers, can be a risk, particularly under basic conditions.[4] While this is more of a concern during chemical reactions, improper storage over extended periods, especially at elevated temperatures or in the presence of basic contaminants, could potentially compromise the enantiomeric purity. Storing at low temperatures helps to preserve the compound's chirality.[4]

Recommended Storage Conditions Summary

FormStorage TemperatureDurationKey Considerations
Solid (Powder)-20°CLong-term (up to 3 years)[1]Keep tightly sealed and protected from moisture.
Solid (Powder)2-8°CShort-term (up to 2 years)[1]Ensure container is well-sealed.
In Solvent-80°CLong-term (up to 6 months)[1]Use a dry, aprotic solvent; prevent moisture ingress.
In Solvent-20°CShort-term (up to 1 month)[1]Suitable for working solutions.

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected yields in my reaction.
  • Possible Cause: The compound may have partially degraded. Hydrolysis of the methyl ester to the carboxylic acid is a common issue.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from moisture.

    • Perform a Quality Control Check: See the "Experimental Protocol: Simple Quality Control (QC) Check" section below to assess the purity of your compound.

    • Consider pH: Ensure that the reaction conditions are not strongly acidic or basic, as this can cleave the Cbz group or hydrolyze the ester.[4][5]

Problem: I am observing an unexpected side product in my reaction.
  • Possible Cause: This could be due to the presence of impurities from degradation or racemization.

  • Troubleshooting Steps:

    • Analyze the Side Product: If possible, characterize the side product to understand its structure. This can provide clues about the degradation pathway.

    • Check for Racemization: If the stereochemistry is critical for your application, consider analyzing the enantiomeric purity of your starting material.

    • Purify the Starting Material: If degradation is suspected, you may need to purify the compound before use.

Experimental Workflow & Troubleshooting Logic

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Moisture) start->check_storage qc_check Perform Quality Control (e.g., TLC, NMR) check_storage->qc_check Conditions OK purify Purify Compound Before Use check_storage->purify Improper Storage degradation_suspected Degradation Suspected? qc_check->degradation_suspected degradation_suspected->purify Yes review_protocol Review Reaction Protocol (pH, Temp) degradation_suspected->review_protocol No proceed Proceed with Experiment purify->proceed end_material_issue Material Issue Resolved proceed->end_material_issue end_user_error Issue Likely in Protocol review_protocol->end_user_error

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Simple Quality Control (QC) Check

This protocol describes a basic method to assess the integrity of your (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate.

Objective: To check for the presence of the hydrolyzed carboxylic acid impurity.

Materials:

  • Your stored compound

  • A reference standard (if available)

  • TLC plate (silica gel)

  • Developing solvent (e.g., a mixture of ethyl acetate and hexanes)

  • Visualization agent (e.g., potassium permanganate stain or UV lamp if the compound is UV active)

  • Small vials or test tubes

  • Micropipette or capillary tubes

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of your stored compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1-2 mg/mL.

  • Spot the TLC Plate: Using a micropipette or capillary tube, carefully spot your sample solution onto the baseline of the TLC plate. If you have a reference standard, spot it alongside your sample.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the spots. The Cbz group should allow for visualization under a UV lamp. Alternatively, use a potassium permanganate stain.

  • Analyze the Results: Compare the spot(s) from your sample to the reference standard. The presence of a second, more polar spot (lower Rf value) may indicate the presence of the hydrolyzed carboxylic acid. A single, clean spot suggests the compound is likely pure.

References

  • PubChem. methylglyoxal degradation III | Pathway. [Link]

  • ChemUniverse. (s)-methyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate. [Link]

  • MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]

  • Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • Loba Chemie. 7440-33-7 CAS | TUNGSTEN POWDER | Metals | Article No. 06413. [Link]

Sources

Overcoming challenges in the synthesis of beta-amino acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of β-amino acid building blocks. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. β-amino acids are crucial components in peptidomimetics, natural products, and pharmaceuticals, offering unique structural and biological properties.[1][2][3] However, their synthesis can present significant challenges, from controlling stereochemistry to achieving high yields and purity.

This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the lab. The information is structured to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides by Synthetic Method

    • Arndt-Eistert Homologation . Mannich-Type Reactions

    • Michael Additions

  • Detailed Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of β-amino acids.

Q1: My Arndt-Eistert homologation is giving low yields. What are the likely causes?

A1: Low yields in the Arndt-Eistert reaction are often due to several factors. One common issue is the incomplete formation of the diazoketone intermediate. This can be caused by insufficient activation of the starting α-amino acid or decomposition of the diazomethane. Another potential problem is the Wolff rearrangement step, which can be sensitive to the choice of catalyst (typically a silver salt) and reaction conditions.[4][5] Side reactions, such as insertion of the carbene into solvent or other nucleophiles present, can also reduce the yield. Consider using a flow chemistry setup for the generation and immediate use of diazomethane to improve safety and yield.[4][6]

Q2: I'm struggling with poor diastereoselectivity in my Mannich reaction. How can I improve it?

A2: Achieving high diastereoselectivity in Mannich-type reactions for β-amino acid synthesis is a common challenge.[7][8] The stereochemical outcome is influenced by the choice of catalyst, solvent, and the steric bulk of the reactants. Using a chiral catalyst, such as a proline-derived organocatalyst or a metal complex with a chiral ligand, can significantly enhance enantioselectivity.[9] The choice of solvent can affect the transition state geometry, so screening different solvents is recommended. Additionally, the steric hindrance of the amine, aldehyde, and enolate components can be tuned to favor the formation of one diastereomer over the other.

Q3: What are the best practices for choosing a protecting group for the amino moiety?

A3: The choice of an amino protecting group is critical and depends on the overall synthetic strategy. The ideal protecting group should be stable to the reaction conditions of subsequent steps but easily removable without affecting other functional groups. For many applications, the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are excellent choices.[10][11] The Fmoc group is base-labile, while the Boc group is acid-labile, offering orthogonal protection strategies.[10] For specific applications, other protecting groups like Cbz (carboxybenzyl) or specialized sulfonamides may be more suitable.[9]

Q4: Purification of my final β-amino acid product is proving difficult. Any suggestions?

A4: The purification of β-amino acids can be challenging due to their zwitterionic nature and high polarity. Standard silica gel chromatography can be problematic. Ion-exchange chromatography is often a more effective technique for separating the desired product from charged impurities. Reverse-phase chromatography (C18) can also be used, particularly for protected β-amino acids. If the product is crystalline, recrystallization is an excellent method for achieving high purity. Protecting the amino and carboxyl groups can make the molecule less polar and more amenable to standard chromatographic techniques.

Q5: I'm observing significant epimerization during my synthesis. How can I minimize this?

A5: Epimerization, particularly at the α-carbon of the starting amino acid, is a risk, especially under basic conditions or during activation of the carboxylic acid.[9] To minimize epimerization, it is crucial to use mild reaction conditions and avoid prolonged exposure to strong bases. When activating the carboxyl group (e.g., for amide bond formation or in the Arndt-Eistert reaction), using coupling reagents known to suppress racemization, such as those that form HOBt or HOAt esters, is advisable. Low reaction temperatures can also help to reduce the rate of epimerization.

Troubleshooting Guides by Synthetic Method

This section provides more detailed troubleshooting for specific and widely used synthetic routes to β-amino acids.

Arndt-Eistert Homologation

The Arndt-Eistert homologation is a classic and reliable method for converting α-amino acids to their β-homologs.[5] However, it involves hazardous reagents like diazomethane and can be prone to side reactions.

Arndt_Eistert_Troubleshooting start Low Yield or No Product check_diazoketone Check Diazoketone Formation (TLC, IR, NMR) start->check_diazoketone wolff_rearrangement Troubleshoot Wolff Rearrangement check_diazoketone->wolff_rearrangement Diazoketone Formed troubleshoot_diazoketone Optimize Diazoketone Synthesis: - Use freshly prepared diazomethane - Ensure complete acid chloride formation - Check for decomposition of diazomethane check_diazoketone->troubleshoot_diazoketone Incomplete/No Diazoketone side_reactions Investigate Side Reactions wolff_rearrangement->side_reactions Rearrangement Inefficient success High Yield of β-Amino Acid wolff_rearrangement->success Successful Rearrangement optimize_wolff Optimize Wolff Rearrangement: - Screen silver catalysts (Ag2O, Ag benzoate) - Vary solvent (e.g., THF, dioxane, water) - Consider photolytic or microwave conditions side_reactions->optimize_wolff Side Products Observed

Caption: Troubleshooting workflow for the Arndt-Eistert homologation.

Problem Potential Cause Recommended Solution Mechanistic Rationale
Low yield of diazoketone Incomplete conversion of the α-amino acid to the acid chloride.Use a slight excess of thionyl chloride or oxalyl chloride and ensure anhydrous conditions.The acid chloride is the reactive electrophile that reacts with diazomethane. Incomplete formation leads to unreacted starting material.
Decomposition of diazomethane.Use freshly prepared diazomethane and keep the reaction temperature low (0 °C).Diazomethane is unstable and can decompose, especially in the presence of acidic protons or at elevated temperatures.
Low yield in Wolff rearrangement Inefficient catalyst.Screen different silver catalysts (e.g., silver benzoate, silver oxide) or consider thermal, photochemical, or microwave-assisted rearrangement.[9]The catalyst facilitates the loss of nitrogen and the subsequent 1,2-rearrangement of the alkyl group to form the ketene intermediate.
Side reactions of the carbene intermediate.Use a nucleophilic solvent that can trap the ketene efficiently (e.g., water, an alcohol).The carbene intermediate is highly reactive and can undergo undesired insertion reactions if the desired nucleophile is not readily available.
Epimerization of the α-center Use of harsh conditions during acid chloride formation or rearrangement.Use milder activating agents and keep reaction temperatures low.The α-proton can be abstracted under basic conditions or enolization can occur, leading to racemization.
Mannich-Type Reactions

The Mannich reaction is a powerful tool for constructing β-amino carbonyl compounds through a three-component condensation of an aldehyde, an amine, and a carbonyl compound.[7][8]

Mannich_Troubleshooting start Low Diastereoselectivity or Enantioselectivity catalyst Evaluate Catalyst start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst Optimized optimize_catalyst Screen Catalysts: - Chiral Brønsted acids (e.g., CPA) - Chiral Lewis acids (e.g., Ni/cyclo-Box) - Organocatalysts (e.g., proline derivatives) catalyst->optimize_catalyst Suboptimal Catalyst reactants Modify Reactants conditions->reactants Conditions Optimized optimize_conditions Screen Conditions: - Solvent polarity (e.g., THF, CH2Cl2, toluene) - Temperature (-78 °C to RT) - Concentration conditions->optimize_conditions Suboptimal Conditions success Desired Stereoisomer Obtained reactants->success High Selectivity Achieved

Caption: Troubleshooting workflow for Mannich-type reactions.

Problem Potential Cause Recommended Solution Mechanistic Rationale
Low yield Inefficient imine formation.Use a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst to drive imine formation.The reaction proceeds via the formation of an imine or iminium ion, which is then attacked by the enolate.
Poor enolate formation.Use a stronger base or a pre-formed enolate (e.g., a silyl enol ether in a Mukaiyama-Mannich reaction).[12][13]The concentration and reactivity of the enolate are crucial for the rate of the C-C bond-forming step.
Low diastereoselectivity Flexible transition state.Use a bulkier protecting group on the amine or a sterically demanding enolate to create a more ordered transition state.Steric interactions in the transition state can favor one diastereomeric outcome over the other.
Low enantioselectivity Ineffective chiral catalyst.Screen different classes of chiral catalysts (e.g., organocatalysts, metal complexes) and ensure the catalyst is not being poisoned by impurities.[14]The chiral catalyst creates a chiral environment around the reactants, directing the approach of the nucleophile to one face of the electrophile.
Formation of aldol side products Self-condensation of the aldehyde or ketone.Add the enolate precursor slowly to the mixture of the aldehyde and amine.This ensures that the imine is formed and reacts with the enolate before the enolate can react with the aldehyde.
Michael Additions

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a straightforward method for synthesizing β-amino acids.

Michael_Addition_Troubleshooting start Low Yield or No Reaction nucleophile Check Nucleophile Reactivity start->nucleophile michael_acceptor Evaluate Michael Acceptor nucleophile->michael_acceptor Nucleophile is Reactive optimize_nucleophile Enhance Nucleophilicity: - Use a stronger base to deprotonate the amine - Employ a more nucleophilic amine source (e.g., lithium amide) nucleophile->optimize_nucleophile Poor Nucleophile catalyst Optimize Catalyst michael_acceptor->catalyst Acceptor is Suitable optimize_acceptor Activate Michael Acceptor: - Use a Lewis acid to increase the electrophilicity of the carbonyl group michael_acceptor->optimize_acceptor Poor Michael Acceptor success Desired β-Amino Acid Obtained catalyst->success High Yield Achieved

Caption: Troubleshooting workflow for Michael additions.

Problem Potential Cause Recommended Solution Mechanistic Rationale
No reaction or slow reaction Poor nucleophilicity of the amine.Use a more nucleophilic amine derivative or a catalyst to activate the amine.The rate of the Michael addition is dependent on the nucleophilicity of the amine.
Low electrophilicity of the Michael acceptor.Use a Lewis acid to coordinate to the carbonyl oxygen, making the β-carbon more electrophilic.Lewis acid activation increases the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack.
Formation of 1,2-addition product Use of a "hard" nucleophile.Use a "softer" nucleophile (e.g., a cuprate) or use conditions that favor conjugate addition (e.g., aprotic solvent).Hard nucleophiles tend to attack the hard electrophilic carbonyl carbon, while soft nucleophiles prefer the soft electrophilic β-carbon.
Polymerization of the Michael acceptor The Michael acceptor is highly reactive.Add the Michael acceptor slowly to the reaction mixture and keep the temperature low.This minimizes the concentration of the Michael acceptor at any given time, reducing the likelihood of polymerization.

Detailed Experimental Protocols

This section provides representative, step-by-step protocols for common synthetic transformations.

Protocol 1: Arndt-Eistert Homologation of N-Boc-L-Alanine
  • Acid Chloride Formation: To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous THF at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Diazoketone Formation: Cool the acid chloride solution to 0 °C and slowly add a solution of diazomethane in diethyl ether until a persistent yellow color is observed. Stir at 0 °C for 3 hours.

  • Wolff Rearrangement: To the diazoketone solution, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Stir the mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the β-amino ester.

Protocol 2: Asymmetric Mannich Reaction using a Chiral Phosphoric Acid Catalyst
  • Reaction Setup: To a flame-dried flask, add the chiral phosphoric acid catalyst (5 mol%), the aldehyde (1.0 eq), and the amine (1.1 eq) in toluene. Stir the mixture at room temperature for 30 minutes.

  • Addition of Nucleophile: Cool the reaction to the desired temperature (e.g., -20 °C) and add the ketene silyl acetal (1.2 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the desired β-amino ester with high diastereo- and enantioselectivity.

References

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. Retrieved from [Link]

  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Martinek, T. A., & Fülöp, F. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Chemical Reviews, 112(10), 5168–5213. [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • Li, G., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16(1), 1-12. [Link]

  • Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(1), 1-3. [Link]

  • Yun, J. H., & Sherman, D. H. (2011). Biosynthesis of natural products containing β-amino acids. Journal of Industrial Microbiology & Biotechnology, 38(8), 917–932. [Link]

  • Al-Zoubi, R. M., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24659-24683. [Link]

  • Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3645–3651. [Link]

  • Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3645–3651. [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1235-1254. [Link]

  • ChemRxiv. (2023). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. [Link]

  • Kogyo, K. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • International Journal of Innovative Technology and Exploring Engineering. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. [Link]

  • Berts, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1144. [Link]

  • ResearchGate. (2017). Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. [Link]

  • Gray, D., Concellón, C., & Gallagher, T. (2004). Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters. The Journal of Organic Chemistry, 69(14), 4849–4851. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. [Link]

  • Iris Biotech. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Scaling Up the Production of Enantiomerically Pure β-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of enantiomerically pure β-amino esters. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in this critical area of organic synthesis. β-Amino acids and their ester derivatives are crucial building blocks in the pharmaceutical and agrochemical industries, making their efficient and stereocontrolled synthesis a significant endeavor.[1] This resource will address specific troubleshooting issues and frequently asked questions to support your experimental work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up of enantiomerically pure β-amino esters.

Issue 1: Low Enantioselectivity or Diastereoselectivity in Asymmetric Synthesis

Question: My catalytic asymmetric reaction to synthesize a β-amino ester is yielding a product with low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the likely causes and how can I improve the stereoselectivity?

Answer:

Low stereoselectivity is a common hurdle when scaling up asymmetric reactions. The root cause often lies in subtle deviations from optimal reaction conditions that become more pronounced at a larger scale. Here’s a breakdown of potential factors and solutions:

  • Causality: The stereochemical outcome of a catalytic asymmetric reaction is dictated by the precise interaction between the substrate, catalyst, and reagents within the transition state. Any factor that disrupts this intricate arrangement can lead to a loss of selectivity.

  • Troubleshooting Steps:

    • Catalyst and Ligand Integrity:

      • Purity: Ensure the chiral catalyst and ligand are of the highest purity. Impurities can sometimes act as competing catalysts or poison the active catalyst.

      • Air and Moisture Sensitivity: Many organometallic catalysts and chiral ligands are sensitive to air and moisture. Rigorously dried solvents and inert atmosphere (e.g., argon or nitrogen) are critical. On a larger scale, ensuring efficient degassing of solvents and reagents is paramount.

      • Catalyst Loading: While reducing catalyst loading is a goal for scale-up, dropping it too low can negatively impact selectivity. There is an optimal range for each reaction that must be experimentally determined.

    • Reaction Parameters:

      • Temperature: Temperature control is crucial. Even a small increase in temperature can lead to a decrease in enantioselectivity by favoring the transition state leading to the minor enantiomer. Ensure uniform heating or cooling of the reaction vessel, as temperature gradients can be more significant in larger reactors.

      • Concentration: The concentration of reactants can influence reaction rates and, in some cases, the aggregation state of the catalyst, which can affect stereoselectivity. It is advisable to maintain the optimized concentration from the small-scale reaction.

      • Stirring: Inefficient stirring on a larger scale can lead to localized "hot spots" or areas of high concentration, negatively impacting selectivity. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture.

    • Substrate and Reagent Quality:

      • Purity of Starting Materials: Impurities in the starting materials (e.g., imines, ketene acetals) can interfere with the catalytic cycle. Re-purify starting materials if their quality is questionable.

      • Protecting Groups: The choice of protecting group on the nitrogen atom can significantly influence the stereochemical outcome.[2] Some protecting groups may chelate to the metal center of the catalyst, altering its steric and electronic properties.

  • Self-Validating System: To systematically troubleshoot, consider running a series of small-scale parallel reactions where you vary one parameter at a time (e.g., temperature, catalyst loading, solvent) to identify the critical factor affecting your stereoselectivity.

Issue 2: Difficulties in Product Purification and Isolation

Question: I'm struggling to purify my target β-amino ester from the crude reaction mixture, especially at a larger scale. What are effective purification strategies?

Answer:

Purification is a critical step in obtaining a high-purity product and can become a bottleneck during scale-up. The choice of purification method depends on the physical and chemical properties of your β-amino ester and the impurities present.

  • Causality: The presence of unreacted starting materials, catalyst residues, and reaction byproducts can complicate the purification process. On a larger scale, the sheer volume of material can make traditional laboratory techniques like column chromatography impractical.

  • Troubleshooting and Optimization Strategies:

    • Crystallization: This is often the most scalable and cost-effective purification method.

      • Solvent Screening: Perform a systematic solvent screen to find a suitable solvent or solvent system where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

      • Seeding: Using a small amount of pure product as a seed crystal can induce crystallization and often leads to higher purity crystals.

      • Controlling Cooling Rate: A slow and controlled cooling rate generally yields larger, purer crystals.

    • Extraction: A simple and effective initial purification step.

      • Aqueous Workup: Many reactions can be worked up by partitioning the reaction mixture between an organic solvent and an aqueous solution. For β-amino esters, adjusting the pH of the aqueous layer can be a powerful tool. For example, the amino group can be protonated with a dilute acid, moving the product into the aqueous phase and leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can then isolate the product.

    • Column Chromatography: While less ideal for large-scale production, it can be necessary for high-value products or when crystallization is not feasible.

      • Flash Chromatography: For gram- to kilogram-scale purifications, automated flash chromatography systems can be efficient.

      • Stationary Phase and Mobile Phase Optimization: Optimize the stationary phase (e.g., silica gel, alumina) and the mobile phase to achieve good separation between your product and impurities on a small scale (TLC) before scaling up.

    • Catalyst Recovery: For expensive catalysts, recovery and reuse are economically important. Some catalysts can be recovered by precipitation or by using specialized techniques like supported catalysts that can be filtered off.[3]

Issue 3: Inconsistent Results Upon Scale-Up

Question: My reaction works perfectly on a 1 mmol scale, but when I try to scale it up to 100 mmol, the yield and/or enantioselectivity drop significantly. Why is this happening and what should I consider for a successful scale-up?

Answer:

The transition from lab-scale to pilot- or industrial-scale production is rarely a linear process. Several factors that are negligible on a small scale can become critical on a larger scale.

  • Causality: The surface-area-to-volume ratio decreases as the scale increases, which affects heat and mass transfer. This can lead to issues with temperature control, mixing, and the rate of reagent addition.

  • Key Considerations for Successful Scale-Up:

    • Heat Transfer:

      • Exothermic Reactions: Many reactions in organic synthesis are exothermic. On a small scale, the heat generated can dissipate quickly. On a larger scale, inefficient heat removal can lead to a significant increase in the reaction temperature, which can cause side reactions and reduce selectivity.

      • Solutions: Use a reactor with a cooling jacket, control the rate of addition of reagents, and monitor the internal temperature of the reaction closely.

    • Mass Transfer (Mixing):

      • Homogeneity: As mentioned earlier, inefficient mixing can lead to localized concentration and temperature gradients.

      • Solutions: Use appropriate reactor geometry and an overhead stirrer with a suitable impeller design to ensure efficient mixing. For very viscous reaction mixtures, a more powerful mechanical stirrer may be necessary.

    • Reaction Time:

      • Kinetics: Reaction times may not scale linearly. It's important to monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC) to determine the optimal reaction time at the larger scale.

    • Process Safety:

      • Hazard Evaluation: A thorough hazard evaluation should be conducted before any scale-up. This includes understanding the thermal stability of reactants, intermediates, and products, as well as any potential for runaway reactions.

  • Workflow for Scale-Up:

    ScaleUpWorkflow A Small-Scale Optimization (mmol) B Identify Critical Parameters (Temp, Conc, Mixing) A->B F Process Safety Assessment B->F Crucial Step C Intermediate Scale-Up (10x) D Monitor and Analyze C->D D->C Re-optimize if needed E Full-Scale Production D->E Successful F->C

    Caption: A logical workflow for scaling up chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing enantiomerically pure β-amino esters?

A1: Several robust methods are available, with the choice depending on the specific target molecule and available resources. Key strategies include:

  • Catalytic Asymmetric Synthesis: This is often the most efficient and atom-economical approach. Common methods include:

    • Asymmetric Hydrogenation: The reduction of β-enamino esters using chiral metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can provide high enantioselectivities.[4][5]

    • Mannich-type Reactions: The reaction of an imine with a ketene silyl acetal, catalyzed by a chiral Lewis acid or organocatalyst, is a powerful method for constructing the β-amino ester backbone with high stereocontrol.[2][6]

    • Michael Additions: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, catalyzed by a chiral catalyst, is another widely used strategy.

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method is reliable but often requires additional synthetic steps.

  • Chiral Resolution: This involves separating a racemic mixture of β-amino esters.

    • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.

    • Kinetic Resolution: One enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. Dynamic kinetic resolution is a more advanced version where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.[7]

Q2: How can I determine the enantiomeric purity of my β-amino ester?

A2: The most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .[8]

  • Principle: These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your compound. This differential interaction leads to a separation of the enantiomers, which are then detected as two separate peaks in the chromatogram. The ratio of the areas of these two peaks corresponds to the ratio of the enantiomers in your sample.

  • Method Development:

    • Column Selection: A variety of chiral columns are commercially available, with polysaccharide-based CSPs being particularly versatile for the separation of amino acid derivatives.[8]

    • Mobile Phase Optimization: The composition of the mobile phase (the solvent that carries your sample through the column) is critical for achieving good separation. A typical mobile phase for chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).[8]

    • Derivatization: In some cases, derivatization of the amino or ester group can improve the separation of the enantiomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it can be used to determine ee by using a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid).[9]

Q3: What are some of the key considerations for choosing a protecting group for the amine functionality?

A3: The choice of the nitrogen protecting group is a critical decision that can impact the reaction's success, purification, and the final deprotection step.

  • Stability: The protecting group must be stable to the reaction conditions used to form the β-amino ester.

  • Influence on Stereoselectivity: As mentioned earlier, the protecting group can influence the stereochemical outcome of asymmetric reactions.

  • Ease of Removal: The protecting group should be removable under conditions that do not affect other functional groups in the molecule.

  • Common Protecting Groups for Amines:

    • Carbamates: Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are very common. Boc is typically removed under acidic conditions, while Cbz is removed by hydrogenolysis.

    • Sulfonamides: The nosyl (Ns) and tosyl (Ts) groups are robust but can be more challenging to remove.

    • Phthalimide (Phth): This group is very stable but requires harsh conditions (e.g., hydrazine) for removal.

Q4: Are there any "green" or more sustainable approaches to synthesizing β-amino esters?

A4: Yes, there is a growing emphasis on developing more environmentally friendly synthetic methods. Some strategies include:

  • Catalysis: Using catalytic amounts of reagents is inherently greener than using stoichiometric amounts. Organocatalysis, in particular, avoids the use of heavy metals.

  • Solvent Choice: Replacing hazardous solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran is a key consideration.[10]

  • Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Asymmetric hydrogenation is an excellent example of an atom-economical reaction.[4]

  • Biocatalysis: The use of enzymes (e.g., imine reductases) can offer high enantioselectivity under mild, aqueous conditions.[11]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Mannich Reaction

This protocol provides a general guideline for a catalytic asymmetric Mannich reaction to synthesize a protected β-amino ester.

  • Preparation:

    • Dry all glassware in an oven overnight and allow to cool under a stream of dry nitrogen or argon.

    • Dry the chosen solvent over an appropriate drying agent and distill under an inert atmosphere.

    • Ensure the chiral catalyst, imine, and ketene silyl acetal are pure and dry.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral catalyst (e.g., 1-5 mol%).

    • Add the dry solvent via syringe.

    • Cool the solution to the desired temperature (e.g., -78 °C to room temperature).

  • Reaction:

    • Add the imine (1.0 equivalent) to the catalyst solution.

    • Slowly add the ketene silyl acetal (1.1-1.5 equivalents) to the reaction mixture over a period of time.

    • Stir the reaction at the chosen temperature and monitor its progress by TLC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or crystallization to obtain the enantiomerically enriched β-amino ester.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines the general steps for determining the ee of a β-amino ester.

  • Sample Preparation:

    • Prepare a stock solution of your purified β-amino ester in a suitable solvent (e.g., HPLC-grade hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a sample of the racemic β-amino ester to serve as a reference for identifying the peaks corresponding to each enantiomer.

  • HPLC System Setup:

    • Equip the HPLC system with a suitable chiral column (e.g., a polysaccharide-based column).

    • Set the mobile phase composition (e.g., 90:10 hexane:isopropanol) and flow rate (e.g., 1.0 mL/min).[8]

    • Set the detector wavelength (e.g., 254 nm if the compound has a UV chromophore).

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Analysis:

    • Inject the racemic sample and record the chromatogram. You should observe two separated peaks of equal area.

    • Inject your enantiomerically enriched sample and record the chromatogram.

    • Identify the major and minor enantiomer peaks by comparing the retention times with the racemic sample.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the area of the major peak (A_major) and the minor peak (A_minor).

    • Calculate the ee using the following formula:

      • ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

Data Presentation

Table 1: Influence of Reaction Parameters on Enantioselectivity in a Model Asymmetric Mannich Reaction

EntryCatalyst (mol%)Temperature (°C)SolventYield (%)ee (%)
150Toluene8592
2525Toluene9085
310Toluene8288
450CH2Cl27895

Data is hypothetical and for illustrative purposes only.

Visualization of Key Concepts

MannichReaction cluster_reactants Reactants cluster_catalyst Catalyst Imine Imine Product Enantiomerically Enriched β-Amino Ester Imine->Product KeteneAcetal Ketene Silyl Acetal KeteneAcetal->Product ChiralCatalyst Chiral Lewis Acid or Organocatalyst ChiralCatalyst->Product Controls Stereochemistry

Caption: Key components of a catalytic asymmetric Mannich reaction.

References

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). ACS Publications. [Link]

  • Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. (N/A). Europe PMC. [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015). AQA. [Link]

  • β-Amino Acid synthesis by C-C coupling. (N/A). Organic Chemistry Portal. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. (2026). ACS Publications. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025). PMC - NIH. [Link]

  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing. [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (N/A). PMC - NIH. [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers. [Link]

  • Alcohol (chemistry). (N/A). Wikipedia. [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. (2026). ACS Publications. [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025). ResolveMass Laboratories Inc.. [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (N/A). PMC - NIH. [Link]

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. (N/A). N/A. [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (N/A). NIH. [Link]

  • Process for preparing enantiomerically enriched amino-alcohols. (N/A).
  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). [Link]

  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids. (2025). ResearchGate. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (N/A). Journal of Chemical Education. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Beta-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of beta-amino acid derivatives, critical components in modern drug development and metabolic research. We will delve into the nuances of method validation, offering field-proven insights and detailed experimental protocols to ensure data integrity and regulatory compliance.

The Critical Role of Beta-Amino Acids and the Need for Rigorous Quantification

Beta-amino acids and their derivatives are increasingly significant in pharmaceutical development due to their unique structural and biological properties. They serve as building blocks for peptidomimetics, chiral ligands, and various bioactive molecules. Their presence in drug candidates necessitates the development and validation of precise and accurate analytical methods to support pharmacokinetic, pharmacodynamic, and toxicological studies. The validation of these methods is not merely a procedural step but a cornerstone of scientific integrity, ensuring that the data generated is reliable and reproducible.

The choice of an analytical technique is governed by the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity and selectivity. This guide will compare and contrast the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Core Principles of Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The fundamental parameters for validation are outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These parameters include:

  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

The following diagram illustrates the interconnectedness of these validation parameters.

Validation_Parameters cluster_0 Core Validation Parameters Specificity Specificity/ Selectivity Accuracy Accuracy Specificity->Accuracy Ensures Linearity Linearity Linearity->Accuracy Prerequisite for Robustness Robustness Accuracy->Robustness Tested during Precision Precision Precision->Accuracy Impacts LOD LOD LOQ LOQ LOD->LOQ Determines lower limit of Stability Stability LCMS_Workflow cluster_0 Method Development cluster_1 Method Validation Analyte_Characterization Analyte & IS Characterization MS_Optimization MS/MS Parameter Optimization (MRM) Analyte_Characterization->MS_Optimization Chroma_Dev Chromatographic Method Development MS_Optimization->Chroma_Dev Sample_Prep Sample Preparation Optimization Chroma_Dev->Sample_Prep Specificity Specificity/ Selectivity Sample_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ LLOQ Determination Accuracy_Precision->LLOQ Stability Stability Studies LLOQ->Stability Robustness Robustness Testing Stability->Robustness

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in peptide synthesis and drug development, the responsible management of chemical reagents is as critical as the synthesis itself. (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a common Cbz-protected amino acid ester, requires careful consideration for its disposal to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for its proper handling and disposal, grounded in established safety protocols and regulatory standards.

The core challenge in disposing of this compound is the absence of a specific, detailed Safety Data Sheet (SDS) from most suppliers. Therefore, a conservative approach based on its chemical structure is necessary. The molecule's key features—a carbamate (Cbz) protecting group, a methyl ester, and a general organic nature—dictate its potential hazards and, consequently, its disposal pathway.

Hazard Assessment: A Structurally-Informed Approach

Understanding the "why" behind a disposal protocol is fundamental to its correct implementation. The potential hazards of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate are inferred from its functional groups.

Structural Feature Associated Potential Hazard Rationale & Causality
General Organic Nature Ignitability / Flammability As an organic ester, the compound is likely combustible. If its flash point is below 60°C (140°F), it qualifies as an ignitable hazardous waste (D001) under U.S. Environmental Protection Agency (EPA) regulations[1][2][3].
Carbamate Moiety Toxicity, Environmental Hazard Carbamates as a class can exhibit toxicity[4]. While the toxicity of this specific compound is not well-documented, it is prudent to handle it as a potentially toxic substance. Incineration is often the recommended disposal method for pesticidal carbamates to ensure complete destruction[5].
Methyl Ester Chemical Reactivity Esters can undergo hydrolysis under strongly acidic or basic conditions[6][7][8]. This reactivity necessitates segregation from incompatible waste streams (e.g., strong acids, bases) to prevent uncontrolled reactions within a waste container.
Unknown Properties General Chemical Hazard Due to the lack of specific toxicological data, the compound must be treated as a hazardous chemical with unknown long-term effects. All materials contaminated with it, including cleanup debris, must be managed as hazardous waste[9][10].

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling the compound and its waste. The required level of protection depends on the task being performed.

Task Required PPE Justification
Routine Handling & Waste Collection • Nitrile gloves• Safety glasses with side shields• Standard laboratory coatProvides baseline protection against incidental splashes and skin contact.
Spill Cleanup & Bulk Handling • Chemical-resistant gloves (e.g., nitrile)• Chemical splash goggles• Chemical-resistant apron over a lab coat• Closed-toe shoesOffers enhanced protection for tasks with a higher risk of significant exposure. For large spills with potential for aerosolization, respiratory protection should be considered based on a site-specific risk assessment[11][12][13][14][15].

Disposal Workflow: From Generation to Collection

The proper disposal of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate follows a systematic process of waste characterization, segregation, and packaging.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Generation cluster_1 Step 2: Characterization & Segregation cluster_2 Step 3: Accumulation & Labeling cluster_3 Step 4: Final Disposal gen Generation of Waste (e.g., residual solid, contaminated solvent) char Characterize Waste: - Non-Halogenated Organic - Potential Ignitable (D001) - Handle as Toxic gen->char Assess Hazards seg Segregate into a dedicated, compatible waste container. char->seg Prevent Reactions acc Accumulate in a closed, chemically-resistant container (e.g., HDPE or glass). seg->acc Collect Waste label_waste Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Ignitable, Toxic) - Accumulation Start Date acc->label_waste Ensure Compliance store Store in a designated Satellite Accumulation Area (SAA). label_waste->store Safe Storage pickup Arrange for pickup by institutional EHS or licensed contractor. store->pickup Final Disposition

Caption: Disposal Decision Workflow for (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate.
Experimental Protocol: Routine Waste Disposal
  • Waste Characterization : Classify waste containing this compound as Non-Halogenated Organic Hazardous Waste . Due to its organic nature, it should be presumed to be an Ignitable Hazardous Waste (EPA Code: D001) pending flashpoint testing[1][3].

  • Select a Waste Container : Use a clean, chemically compatible container, preferably high-density polyethylene (HDPE) or glass, with a secure screw-top cap. Ensure the container is appropriate for liquid or solid waste as needed.

  • Segregation :

    • DO NOT mix this waste with halogenated solvents (e.g., dichloromethane, chloroform).

    • DO NOT mix with aqueous waste, strong acids, strong bases, or oxidizers[16].

    • Collect waste streams (e.g., reaction mother liquors, contaminated solvents) containing this compound in the designated non-halogenated organic waste container.

  • Labeling : Affix a hazardous waste label to the container before adding any waste. Fill out the label completely and legibly, including:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate" and any solvents present.

    • The associated hazards (e.g., "Ignitable," "Toxic").

    • The date you first added waste to the container (accumulation start date).

  • Accumulation :

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel[16].

    • Ensure the SAA is away from ignition sources and has secondary containment.

  • Disposal Request : Once the container is full or you no longer need it, submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department or designated waste management provider[17][18][19].

Disposal of Empty Containers

An "empty" container that held this compound must still be managed properly.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinsate : The solvent rinsate from this process is now considered hazardous waste and must be collected in the appropriate non-halogenated organic waste stream[20].

  • Deface Label : Completely remove or deface the original chemical label on the empty container.

  • Final Disposal : Once triple-rinsed and defaced, the container can typically be disposed of as regular non-hazardous laboratory glass or plastic waste, per your institution's guidelines.

Spill and Emergency Procedures

Prompt and correct action during a spill is critical to preventing exposure and environmental contamination.

Protocol for Incidental Spills (Small Quantity, <100 mL)

This procedure should only be performed by trained personnel equipped with the proper PPE.

  • Alert Personnel : Immediately notify others in the laboratory of the spill.

  • Isolate the Area : Cordon off the spill area to prevent spreading. If the substance is volatile, ensure adequate ventilation by working in a chemical fume hood if possible.

  • Don PPE : Wear the appropriate PPE for spill cleanup as detailed in the table above.

  • Contain and Absorb :

    • Contain the spill by creating a dike around the edges with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)[20][21][22].

    • Work from the outside in, covering the spill with the absorbent material.

  • Collect Residue : Carefully scoop the absorbent material into a sealable, compatible container (e.g., a heavy-duty plastic bag or a labeled bucket). Avoid creating dust[20].

  • Package and Label : Seal the container and label it as "Hazardous Waste" with the name of the chemical and the absorbent used.

  • Decontaminate : Wipe the spill area with a cloth dampened with soap and water. Dispose of the cleaning materials as hazardous waste.

  • Report : Inform your laboratory supervisor and EHS office of the incident, even if it was minor.

Emergency Spills (>100 mL or Uncontrolled)

A spill is considered an emergency if:

  • It is large in volume.

  • It involves highly toxic or volatile material that poses an inhalation hazard.

  • You are not trained, comfortable, or equipped to handle it.

  • It has the potential to spread to drains or outside the immediate work area.

In these situations:

  • EVACUATE the immediate area.

  • ALERT personnel in adjacent areas and activate the nearest fire alarm if there is a fire or explosion risk.

  • CLOSE the laboratory doors to contain vapors.

  • CONTACT your institution's emergency response number (e.g., EHS, campus police) from a safe location. Provide details on the chemical spilled, the quantity, and the location.

Advanced Topic: Chemical Pre-Treatment Considerations

In specialized cases, chemical deactivation can be a strategy to reduce the hazard of a waste stream. For this compound, two primary pathways exist:

  • Base-Catalyzed Hydrolysis : Saponification of the methyl ester using a base like NaOH would yield methanol and the sodium salt of the Cbz-protected amino acid.

  • Cbz-Group Cleavage : The Cbz group can be removed via methods like catalytic hydrogenolysis, which would yield the free amino acid ester, toluene, and CO₂[23].

Causality and Trustworthiness Note: While chemically valid, these pre-treatment methods are not recommended for routine disposal. They constitute a formal hazardous waste treatment process, which is heavily regulated by the EPA[16]. Furthermore, these reactions generate new waste products (e.g., flammable methanol, toxic toluene) that must themselves be managed as hazardous waste. The most trustworthy and compliant method for research laboratories is the direct disposal of the unaltered chemical waste through a licensed hazardous waste vendor.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, upholding the principles of laboratory safety and environmental stewardship.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • ACS Omega. (2022, December 5). Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Management of Lab Chemicals. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Agricultural Chemical Safety. Retrieved from [Link]

  • Carl ROTH. (2022, September 21). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • National Institutes of Health. (2025, August 12). A general esterolysis strategy for upcycling waste polyesters into high-value esters. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR 261.21 -- Characteristic of ignitability. Retrieved from [Link]

  • Restek. (2024, August 23). Carbamate Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

  • University of California, Davis. (2023, June 23). Lab Related Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Agilent Technologies. (2019, March 30). DCAA Methyl Ester Standard - Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2023, November 1). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980, May 19). Ignitability Characteristic Background Document. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2019, October 19). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • MLI Environmental. (2025, November 26). Four Characteristics of Hazardous Waste. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: BENZYL CHLOROFORMATE. Retrieved from [Link]

  • Citrus Industry Magazine. (2024, October 7). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Bentham Science. (2025, August 7). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • ACS Omega. (n.d.). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Retrieved from [Link]

  • Science.gov. (n.d.). methyl ester hydrolysis: Topics. Retrieved from [Link]

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  • ACS Combinatorial Science. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from [Link]

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  • European Patent Office. (1998, October 14). EP 0675867 B1 - HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

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(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

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